(R)-1-N-Boc-3-Cyanopiperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3R)-3-cyanopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13/h8,12H,4-5,7H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFXRUGJRMBDFG-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650673 | |
| Record name | tert-Butyl (3R)-3-cyanopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217791-74-6 | |
| Record name | tert-Butyl (3R)-3-cyanopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-1-N-Boc-3-cyanopiperazine: A Key Intermediate in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (R)-1-N-Boc-3-cyanopiperazine, a chiral building block of significant interest in medicinal chemistry. Its unique structural features make it a valuable intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Core Chemical Properties
This compound, systematically named tert-butyl (R)-3-cyanopiperidine-1-carboxylate, is a functionalized piperidine derivative. The presence of a Boc-protecting group on the piperidine nitrogen allows for controlled reactivity at other positions, while the cyano group at the chiral center provides a versatile handle for further chemical modifications.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | N-Boc-3-cyanopiperidine (Racemic) | (S)-1-N-Boc-3-cyanopiperidine |
| IUPAC Name | tert-butyl (3R)-3-cyanopiperidine-1-carboxylate | tert-butyl 3-cyanopiperidine-1-carboxylate | tert-butyl (3S)-3-cyanopiperidine-1-carboxylate |
| CAS Number | 915226-44-7 | 91419-53-3 | 915226-39-0 |
| Molecular Formula | C₁₁H₁₈N₂O₂ | C₁₁H₁₈N₂O₂ | C₁₁H₁₈N₂O₂ |
| Molecular Weight | 210.27 g/mol | 210.27 g/mol | 210.27 g/mol |
| Melting Point | Not Reported | 60-65 °C | Not Reported |
| Boiling Point | Not Reported | 40 °C at 30 mmHg | 325.3 °C at 760 mmHg |
| Density | Not Reported | 1.07±0.1 g/cm³ (Predicted) | 1.07 g/cm³ |
| Solubility | Soluble in Methanol | Soluble in Methanol | Not Reported |
Spectroscopic Data
Table 2: Spectroscopic Data for N-Boc-3-cyanopiperidine
| Spectrum | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.49 (s, 9H), 1.77 (m, 2H), 1.97 (brs, 1H), 2.66 (m, 1H), 3.35-3.84 (brs, 4H)[1] |
| ¹³C NMR | Estimated: Signals expected for the Boc group (~28.4, 80.5 ppm), piperidine ring carbons, and the nitrile carbon (~118 ppm). |
| IR | Estimated: Characteristic peaks for C≡N stretching, C=O stretching (carbamate), and C-H stretching. |
Experimental Protocols
While a specific protocol for the enantioselective synthesis of this compound is not detailed in the available literature, a multi-step synthesis of a related chiral piperidine derivative from L-glutamic acid provides a viable synthetic strategy. The following is an adapted, generalized protocol.
Enantioselective Synthesis of a Chiral Piperidine Precursor
This multi-step synthesis starts from the readily available chiral precursor, L-glutamic acid.
Workflow for the Synthesis of a Chiral Piperidine Precursor
Caption: Synthetic pathway from L-glutamic acid to a chiral piperidine.
Methodology:
-
Esterification: L-glutamic acid is first converted to its corresponding diester derivative through esterification of both carboxylic acid groups.
-
Reduction: The diester is then reduced to the corresponding diol using a reducing agent such as sodium borohydride (NaBH₄).
-
Tosylation: The primary hydroxyl groups of the diol are converted to tosylates to facilitate the subsequent cyclization step.
-
Cyclization: The resulting ditosylate is reacted with a primary amine to yield the cyclized N-substituted piperidine derivative.
Conversion to this compound
Further functional group manipulations would be required to convert the synthesized chiral piperidine to the target molecule. This would likely involve deprotection/reprotection steps and the introduction of the cyano group, for which standard synthetic methodologies can be employed.
Application in Drug Development: Aurora Kinase Inhibition
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds, notably as precursors to Aurora kinase inhibitors.[1] Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[2] Their overexpression is implicated in the development and progression of various cancers, making them attractive targets for cancer therapy.[2]
Inhibitors of Aurora kinases can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells. The chiral nature of intermediates like this compound is often critical for achieving high potency and selectivity for the target kinase.
Aurora Kinase Signaling Pathway and Inhibition
The diagram below illustrates a simplified overview of the Aurora A kinase signaling pathway during mitosis and the point of intervention for inhibitors.
Caption: Simplified Aurora A kinase signaling pathway and inhibition.
As depicted, Aurora A kinase is a key regulator of mitotic entry and progression. It activates Polo-like kinase 1 (Plk1) and is essential for centrosome maturation and spindle assembly.[2] An inhibitor derived from this compound would bind to the active site of Aurora A, preventing its function and thereby halting the cell cycle, which is a critical mechanism in cancer therapy.
Safety and Handling
This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a chiral building block with significant potential in the field of drug discovery and development. Its versatile chemical nature allows for its incorporation into complex molecular architectures, particularly in the synthesis of targeted therapeutics like Aurora kinase inhibitors. This guide provides a foundational understanding of its chemical properties, synthetic considerations, and biological relevance, serving as a valuable resource for researchers in the pharmaceutical sciences.
References
(R)-1-N-Boc-3-cyanopiperazine CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-N-Boc-3-cyanopiperazine, a chiral piperazine derivative, is a valuable building block in medicinal chemistry and drug discovery. Its rigid, piperazine core, combined with the presence of a nitrile group and a stereocenter, makes it an attractive scaffold for the synthesis of complex molecules with potential therapeutic applications. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen atom, providing a versatile handle for molecular elaboration. Chiral piperazines are key components in a wide array of pharmaceuticals, and the specific stereochemistry of this compound is crucial for achieving desired pharmacological activity and minimizing off-target effects.
Chemical Identity and Properties
This section summarizes the key chemical identifiers and properties of this compound.
| Property | Value |
| CAS Number | 1217791-74-6[1] |
| Chemical Name | (R)-tert-Butyl 3-cyanopiperazine-1-carboxylate[1] |
| Molecular Formula | C₁₀H₁₇N₃O₂[1] |
| Molecular Weight | 211.26 g/mol [1] |
| Synonyms | This compound, R-4-N-Boc-2-cyanopiperazine |
Synthesis and Methodologies
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, general strategies for the enantioselective synthesis of chiral piperazines can be adapted. These methods often involve the use of chiral starting materials or asymmetric catalysis.
General Synthetic Workflow
A plausible synthetic approach for chiral 3-substituted piperazines often commences from readily available chiral precursors, such as α-amino acids. The following diagram illustrates a conceptual workflow for the synthesis of such compounds.
Caption: Conceptual workflow for the synthesis of this compound.
Key Experimental Considerations
-
Starting Material: The choice of a suitable chiral starting material is paramount to establish the desired stereochemistry.
-
Protecting Groups: Orthogonal protecting group strategies are often necessary to selectively manipulate the different nitrogen atoms of the piperazine ring. The Boc group is widely used due to its stability under many reaction conditions and its straightforward removal under acidic conditions.
-
Cyclization: The key ring-forming step must be optimized to ensure high yield and prevent racemization.
-
Purification: Chromatographic techniques are typically required to isolate the desired product with high purity.
Applications in Drug Development
While specific applications of this compound are not widely reported, its structural motifs are present in numerous biologically active compounds. The piperazine scaffold is a common feature in drugs targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory agents. The nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups, such as an amine or a carboxylic acid, providing a route to a diverse range of analogues for structure-activity relationship (SAR) studies.
The development of robust synthetic routes to chiral building blocks like this compound is a critical enabler for the discovery of new medicines with improved efficacy and safety profiles.
Conclusion
This compound is a chiral building block with significant potential in the field of drug discovery. While detailed experimental data for this specific compound is limited in the public domain, established methodologies for the synthesis of chiral piperazines provide a solid foundation for its preparation and utilization. Its versatile structure makes it a valuable tool for medicinal chemists aiming to synthesize novel therapeutic agents. Further research into the applications of this compound is warranted to fully explore its potential in the development of next-generation pharmaceuticals.
References
An In-depth Technical Guide to the Physicochemical Properties of N-Boc Protected Cyanopiperidines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-Boc protected cyanopiperidine isomers. Due to the prevalence of data for cyanopiperidines in scientific literature, this guide will focus on N-Boc-2-cyanopiperidine, N-Boc-3-cyanopiperidine, and N-Boc-4-cyanopiperidine. These compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules. This document presents quantitative data in structured tables, details relevant experimental protocols, and provides visualizations for synthetic and analytical workflows.
Physicochemical Data Summary
The following tables summarize the available quantitative physicochemical data for the 2-cyano, 3-cyano, and 4-cyano isomers of N-Boc-protected piperidine. It is important to note that many of the available data points are predicted values derived from computational models.
Table 1: General and Physical Properties of N-Boc-Cyanopiperidine Isomers
| Property | N-Boc-2-cyanopiperidine | N-Boc-3-cyanopiperidine | N-Boc-4-cyanopiperidine |
| CAS Number | 153749-89-4 (racemate) | 91419-53-3 (racemate)[1] | 91419-52-2[2][3] |
| Molecular Formula | C₁₁H₁₈N₂O₂ | C₁₁H₁₈N₂O₂[1] | C₁₁H₁₈N₂O₂[2][3] |
| Molecular Weight | 210.27 g/mol | 210.27 g/mol [1] | 210.27 g/mol [2][3] |
| Appearance | Not specified | White to yellow powder[2] | White to off-white crystalline powder[2] |
| Melting Point | Not specified | 60-65 °C[1][4] | 60-63 °C[2][3] |
| Boiling Point | Not specified | 40 °C @ 30 mmHg[4] | 325.3 °C (Predicted)[2] |
| Density | Not specified | 1.07 ± 0.1 g/cm³ (Predicted)[4] | 1.07 ± 0.1 g/cm³ (Predicted)[2] |
Table 2: Solubility and Partitioning Properties of N-Boc-Cyanopiperidine Isomers
| Property | N-Boc-2-cyanopiperidine | N-Boc-3-cyanopiperidine | N-Boc-4-cyanopiperidine |
| Solubility | Not specified | Soluble in Methanol[4] | Soluble in Chloroform[2] |
| pKa | Not specified | -3.42 ± 0.40 (Predicted)[2] | -3.08 ± 0.40 (Predicted)[2] |
| LogP (XLogP3) | Not specified | 1.3[1] | 2.1 (Predicted) |
Experimental Protocols
This section details generalized experimental protocols for the synthesis of N-Boc protected cyanopiperidines and the determination of their key physicochemical properties.
Synthesis of N-Boc-4-cyanopiperidine
This protocol is a general method for the N-protection of a piperidine ring using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
4-cyanopiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (CH₂Cl₂)
-
Potassium bisulfate (KHSO₄) solution (ice-cold)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
A solution of di-tert-butyl dicarbonate (1.1 equivalents) in CH₂Cl₂ is added dropwise to a stirred solution of 4-cyanopiperidine (1.0 equivalent) in CH₂Cl₂.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure.
-
The residual oil is dissolved in ethyl acetate.
-
The solution is cooled to 0°C and washed rapidly with an ice-cold solution of KHSO₄, followed by a wash with saturated aqueous NaHCO₃.
-
The organic layer is dried over MgSO₄ and the solvent is evaporated under reduced pressure to yield 1-tert-butyloxycarbonyl-4-cyanopiperidine.[5]
Determination of Melting Point
This protocol describes the determination of the melting point using a capillary method.
Materials:
-
Dry, powdered organic compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus or Thiele tube with heating oil
-
Thermometer
Procedure:
-
A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The thermometer and capillary assembly are placed in the melting point apparatus or Thiele tube.
-
The sample is heated slowly, at a rate of 1-2 °C per minute, as the melting point is approached.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[6]
Determination of Boiling Point
This protocol describes a micro-scale method for determining the boiling point.
Materials:
-
Liquid organic compound
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating apparatus (e.g., aluminum block or oil bath)
-
Thermometer
Procedure:
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
The test tube is attached to a thermometer and heated gently.
-
As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Aqueous Solubility (Shake-Flask Method)
This is a standard method for determining the thermodynamic solubility of a compound.
Materials:
-
Compound of interest
-
Water (or other aqueous buffer)
-
Scintillation vials or other suitable containers
-
Shaker or orbital incubator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)
Procedure:
-
An excess amount of the solid compound is added to a known volume of water in a vial.
-
The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then centrifuged or filtered to separate the undissolved solid.
-
The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method. This concentration represents the solubility of the compound.[7]
Determination of pKa by Potentiometric Titration
This method is used to determine the acid dissociation constant of a compound.
Materials:
-
Compound of interest
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)
-
pH meter with a combination electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
A known amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture).
-
The solution is placed in a beaker with a stir bar, and the pH electrode is immersed.
-
The solution is titrated with a standardized solution of strong acid or base, added in small increments from a burette.
-
The pH of the solution is recorded after each addition.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[8]
Determination of LogP by HPLC
This method provides an indirect measure of the octanol-water partition coefficient.
Materials:
-
Compound of interest
-
A series of reference compounds with known LogP values
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18)
-
Mobile phase (typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile)
-
Detector (e.g., UV-Vis)
Procedure:
-
A calibration curve is generated by injecting the reference compounds and plotting their retention times against their known LogP values.
-
The compound of interest is then injected under the same chromatographic conditions.
-
The retention time of the compound is measured.
-
The LogP of the compound is determined by interpolating its retention time on the calibration curve.[9]
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows relevant to the study of N-Boc protected cyanopiperidines.
Caption: Synthetic workflow for N-Boc protection of cyanopiperidines.
Caption: Experimental workflow for physicochemical characterization.
Biological Context and Signaling Pathways
References
- 1. echemi.com [echemi.com]
- 2. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]
- 3. N-Boc-4-氰基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. N-Boc-3-Cyanopiperidine CAS#: 91419-53-3 [m.chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate [myskinrecipes.com]
- 7. worthe-it.co.za [worthe-it.co.za]
- 8. nbinno.com [nbinno.com]
- 9. DOT Language | Graphviz [graphviz.org]
Synthesis and Characterization of (R)-1-N-Boc-3-cyanopiperazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for (R)-1-N-Boc-3-cyanopiperazine, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct synthetic procedures in published literature, this document outlines a proposed multi-step synthesis starting from readily available precursors. The protocols provided are based on established chemical transformations for similar molecular scaffolds.
Introduction
Chiral piperazine derivatives are crucial building blocks in the development of novel therapeutic agents. The specific stereochemistry of these molecules often plays a pivotal role in their pharmacological activity and safety profile. This compound, with its defined stereocenter and functional groups, represents a valuable intermediate for the synthesis of complex drug candidates. The Boc-protecting group allows for selective functionalization at the N4-position, while the cyano group can be further elaborated into other functionalities.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a multi-step process commencing with the preparation of a di-protected piperazin-2-one intermediate. This is followed by an asymmetric cyanation to introduce the chiral center, subsequent reduction of the ketone, and finally, selective deprotection to yield the target compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-oxopiperazine-1-carboxylate (1-Boc-3-oxopiperazine)
A common precursor for the synthesis of substituted piperazines is 1-Boc-3-oxopiperazine.
Materials:
-
Piperazin-2-one
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of piperazin-2-one (1.0 g, 10.0 mmol) in dichloromethane (50 mL), add di-tert-butyl dicarbonate (2.4 g, 11.0 mmol).[1]
-
Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water.[1]
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.[2]
Step 2: Asymmetric Cyanation to form (R)-tert-Butyl 3-cyano-2-oxopiperazine-1-carboxylate
This step is crucial for establishing the desired stereochemistry. An enzyme-catalyzed or chiral catalyst-mediated hydrocyanation is proposed.
Conceptual Protocol (based on asymmetric cyanohydrin synthesis):
Materials:
-
1-Boc-3-oxopiperazine
-
Acetone cyanohydrin or trimethylsilyl cyanide (TMSCN)
-
Chiral catalyst (e.g., a Jacobsen's catalyst derivative or a chiral enzyme like a hydroxynitrile lyase)
-
Anhydrous, aprotic solvent (e.g., toluene or methyl tert-butyl ether)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 1-Boc-3-oxopiperazine (1.0 g, 5.0 mmol) in the chosen anhydrous solvent.
-
Add the chiral catalyst (typically 1-10 mol%).
-
Cool the mixture to the recommended temperature for the catalyst (often between -78 °C and room temperature).
-
Slowly add the cyanating agent (e.g., TMSCN, 1.2 equivalents).
-
Stir the reaction for the time determined by monitoring via TLC or HPLC until the starting material is consumed.
-
Quench the reaction appropriately (e.g., with a buffered aqueous solution).
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired (R)-cyanohydrin intermediate.
Step 3: Reduction of the Cyanohydrin and Amide Carbonyl
A reducing agent capable of reducing both the hydroxyl group of the cyanohydrin and the amide carbonyl is required. A two-step reduction may be necessary.
Conceptual Protocol:
Part A: Reduction of the Hydroxyl Group
-
The cyanohydrin can be converted to a better leaving group (e.g., mesylate or tosylate) and then reduced.
-
Alternatively, a deoxygenation reaction can be performed.
Part B: Reduction of the Amide Carbonyl
Materials:
-
(R)-tert-Butyl 3-cyano-2-oxopiperazine-1-carboxylate
-
Strong reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
Procedure:
-
Under an inert atmosphere, dissolve the cyanopiperazinone intermediate in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add the reducing agent (e.g., a 1 M solution of BH₃·THF in THF).
-
Allow the reaction to warm to room temperature and then reflux as needed, monitoring by TLC.
-
After completion, carefully quench the reaction at 0 °C by the dropwise addition of water, followed by an aqueous base (e.g., 1 M NaOH).
-
Extract the product with an organic solvent, dry the organic phase, and concentrate.
-
Purify by column chromatography to yield this compound.
Characterization Data
As no direct experimental data for this compound is available, the following table summarizes expected and representative data based on the analysis of similar compounds like N-Boc-3-cyanopiperidine.
| Parameter | Expected Value / Observation | Reference |
| Appearance | White to off-white solid | [1] |
| Molecular Formula | C₁₀H₁₇N₃O₂ | |
| Molecular Weight | 211.26 g/mol | |
| Melting Point | Not available (expected to be a solid) | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.8-3.2 (m, piperazine ring protons), ~3.0-2.8 (m, piperazine ring protons), ~2.0-1.6 (m, piperazine ring protons), 1.48 (s, 9H, Boc) | Based on N-Boc-piperazine and cyanopiperidine derivatives |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~154 (C=O, Boc), ~118 (CN), ~80 (C(CH₃)₃, Boc), ~50-40 (piperazine ring carbons), 28.4 ((CH₃)₃, Boc) | Based on N-Boc-piperazine and cyanopiperidine derivatives |
| IR (KBr, cm⁻¹) | ~2240 (C≡N stretch), ~1690 (C=O stretch, Boc), ~1160 (C-O stretch) | |
| Mass Spectrometry (ESI+) | m/z: 212.1 [M+H]⁺, 234.1 [M+Na]⁺ | |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase (e.g., Chiralpak AD-H) with a suitable mobile phase to confirm enantiomeric purity. |
Logical Relationships in Characterization
References
The Role of (R)-1-N-Boc-3-cyanopiperazine in Drug Discovery: A Focus on Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Disclaimer: Extensive research indicates that (R)-1-N-Boc-3-cyanopiperazine is primarily utilized as a chemical intermediate in the synthesis of pharmacologically active compounds, rather than being an active pharmaceutical ingredient with a defined mechanism of action itself. Therefore, this technical guide will focus on the mechanism of action of a prominent class of drugs for which this and structurally similar cyanopiperazine derivatives serve as key building blocks: Dipeptidyl Peptidase-4 (DPP-4) inhibitors.
Introduction to DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis.[] It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells.[] By inhibiting DPP-4, the circulating levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion, suppressed glucagon release, and consequently, improved glycemic control in patients with type 2 diabetes mellitus.[][2][3]
The cyanopiperazine moiety is a key pharmacophore in several DPP-4 inhibitors. The nitrile group can interact with the active site of the DPP-4 enzyme, often forming a reversible covalent bond with the catalytic serine residue, which contributes to their potent inhibitory activity.[]
Core Mechanism of Action: DPP-4 Inhibition
The primary mechanism of action of DPP-4 inhibitors is the competitive and reversible inhibition of the DPP-4 enzyme. This inhibition prevents the breakdown of incretin hormones, leading to a cascade of downstream effects that improve glucose regulation.
Signaling Pathway of DPP-4 Inhibition
The following diagram illustrates the signaling pathway affected by DPP-4 inhibitors.
Caption: Signaling pathway of DPP-4 inhibition.
Experimental Protocols for Mechanism of Action Discovery
The discovery and characterization of DPP-4 inhibitors involve a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro DPP-4 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the DPP-4 enzyme.
Methodology:
-
Human recombinant DPP-4 enzyme is incubated with the test compound at various concentrations.
-
A fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (AMC), is added to the reaction mixture.
-
DPP-4 cleaves the substrate, releasing the fluorescent AMC molecule.
-
The fluorescence intensity is measured over time using a fluorescence plate reader.
-
The rate of reaction is calculated, and the percent inhibition at each compound concentration is determined relative to a control without the inhibitor.
-
The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Oral Glucose Tolerance Test (OGTT) in an Animal Model
Objective: To evaluate the effect of a DPP-4 inhibitor on glucose tolerance in a relevant animal model (e.g., Zucker diabetic fatty rats).
Methodology:
-
Animals are fasted overnight.
-
The test compound or vehicle is administered orally.
-
After a specific time (e.g., 30-60 minutes), a glucose solution is administered orally.
-
Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Blood glucose levels are measured using a glucometer.
-
The area under the curve (AUC) for blood glucose is calculated to assess the improvement in glucose tolerance.
Experimental Workflow
The following diagram outlines the typical workflow for the discovery and characterization of a novel DPP-4 inhibitor.
Caption: Drug discovery workflow for DPP-4 inhibitors.
Quantitative Data for Representative DPP-4 Inhibitors
The following table summarizes the in vitro potency of several approved DPP-4 inhibitors, which may share structural similarities with compounds synthesized from this compound.
| Compound | DPP-4 IC50 (nM) | Reference |
| Sitagliptin | 19 | [3] |
| Vildagliptin | 62 | [3] |
| Saxagliptin | 0.6 | [3] |
| Linagliptin | 1 | [3] |
| Alogliptin | <10 | [3] |
| Neogliptin | 16.8 ± 2.2 | [3] |
Conclusion
While this compound does not have a known mechanism of action on its own, it is a valuable chiral building block for the synthesis of potent DPP-4 inhibitors. The cyanopiperazine scaffold is a key feature in the design of these drugs, which act by preventing the degradation of incretin hormones, thereby improving glycemic control in patients with type 2 diabetes. The discovery and development of such inhibitors follow a rigorous pipeline of in vitro and in vivo studies to establish their efficacy and safety profile. The continued exploration of novel chemical entities derived from intermediates like this compound is crucial for the development of next-generation antidiabetic therapies.
References
Chiral Boc-Protected Piperazines: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved therapeutic agents.[1] Its unique physicochemical properties, including its ability to improve solubility and bioavailability, make it a valuable component in drug design.[2] The introduction of a tert-butoxycarbonyl (Boc) protecting group offers synthetic versatility, allowing for selective functionalization and the construction of complex molecular architectures.[1][2] When chirality is introduced into the piperazine ring, it often leads to significant differences in pharmacological activity between enantiomers, a crucial consideration in the development of selective and potent therapeutics.[3] This technical guide provides an in-depth overview of the biological activity of chiral Boc-protected piperazines, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
I. Synthesis and Chiral Separation
The synthesis of enantiomerically pure substituted piperazines is a key step in exploring their therapeutic potential. A common strategy involves the asymmetric lithiation-substitution of an α-methylbenzyl-functionalized N-Boc piperazine using reagents like s-BuLi in combination with a chiral ligand such as (-)-sparteine.[4] This method allows for the direct functionalization of the piperazine ring, providing access to a range of enantiomerically pure α-substituted piperazines.[4]
Once a racemic or diastereomeric mixture is synthesized, chiral separation is often necessary. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, employing a chiral stationary phase (CSP) to resolve the enantiomers.[5]
Experimental Workflow: Chiral HPLC Separation
The following diagram illustrates a typical workflow for the chiral separation of Boc-protected piperazine enantiomers using HPLC.
Caption: Workflow for Chiral HPLC Separation of Boc-Protected Piperazines.
II. Biological Activities and Quantitative Data
Chiral Boc-protected piperazine derivatives have demonstrated a wide range of biological activities, with significant implications for various therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders. The stereochemistry of these molecules often plays a pivotal role in their potency and selectivity.
A. Anticancer Activity
Numerous studies have highlighted the potential of piperazine derivatives as anticancer agents.[6][7][8] Their mechanism of action can involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2]
| Compound Class | Cancer Cell Line | Enantiomer | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine-piperazine | IMR-32 (Neuroblastoma) | Not Specified | 85.45% inhibition at 10 µM | [6] |
| Quinoxalinylpiperazine | HCT-15 (Colon) | Not Specified | 0.021 | [6] |
| Vindoline-piperazine Conjugate | MDA-MB-468 (Breast) | Not Specified | 1.00 (GI50) | [9] |
| Vindoline-piperazine Conjugate | HOP-92 (Lung) | Not Specified | 1.35 (GI50) | [9] |
| Homo-PROTAC of MDM2 | A549 (Lung) | Enantiomer 1 | More potent | [10] |
| Homo-PROTAC of MDM2 | A549 (Lung) | Enantiomer 2 | Less potent | [10] |
B. Antimicrobial Activity
Piperazine derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[11][12]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Phenothiazine-piperazine | Staphylococcus aureus | Good activity | [11] |
| Phenothiazine-piperazine | Bacillus subtilis | Good activity | [11] |
| Phenothiazine-piperazine | Aspergillus species | Good activity | [11] |
| Phenothiazine-piperazine | Mycobacterium tuberculosis | 1-100 | [11] |
| Piperazine Dithiocarbamate | Escherichia coli | 8-256 | [12] |
| Piperazine Dithiocarbamate | Staphylococcus aureus | 16-256 | [12] |
C. Central Nervous System (CNS) Activity
The piperazine moiety is a common feature in drugs targeting the CNS.[13][14] Chiral piperazine derivatives have shown significant affinity for various receptors, including serotonin and dopamine receptors, making them promising candidates for the treatment of neurological and psychiatric disorders.[15][16]
| Compound | Target Receptor | Kᵢ (nM) | Reference |
| Compound 6a | 5-HT₁ₐ | 1.28 | [15][17] |
| Compound 18a | 5-HT₁ₐ | 1.66 | [15] |
| Arylpiperazine Salicylamide (ortho) | 5-HT₁ₐ | Higher Affinity | [3] |
| Arylpiperazine Salicylamide (meta) | 5-HT₁ₐ | Lower Affinity | [3] |
| Arylpiperazine Salicylamide (para) | 5-HT₁ₐ | Intermediate Affinity | [3] |
| Coumarin-piperazine (Compound 25) | D₂ | 1.4 | [16] |
| Coumarin-piperazine (Compound 25) | 5-HT₁ₐ | 0.012 | [16] |
| Coumarin-piperazine (Compound 26) | D₂ | 2.6 | [16] |
| Coumarin-piperazine (Compound 26) | 5-HT₂ₐ | 0.3 | [16] |
III. Signaling Pathways
The biological effects of chiral piperazine derivatives are often mediated through their interaction with specific signaling pathways. Many CNS-active piperazines, for instance, modulate the serotonergic system by binding to serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs).
A. G-Protein Coupled Receptor (GPCR) Signaling Pathway
GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling.[18] The binding of a ligand, such as a chiral piperazine derivative, to a GPCR initiates a conformational change, leading to the activation of intracellular G-proteins and a downstream signaling cascade.[18]
References
- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apjhs.com [apjhs.com]
- 12. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide on (R)-1-N-Boc-3-cyanopiperazine: Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction: (R)-1-N-Boc-3-cyanopiperazine is a chiral synthetic building block crucial in medicinal chemistry for the development of novel therapeutics. Its piperazine core is a common scaffold in many bioactive molecules, and the presence of a nitrile group and a Boc-protecting group allows for versatile chemical modifications. This guide provides an overview of its solubility and stability, based on the properties of structurally similar compounds, and outlines standard experimental protocols for their determination.
Section 1: Solubility Profile
Precise quantitative solubility data for this compound is not extensively published. However, based on the physicochemical properties of other N-Boc protected piperazines and piperidines, a general solubility profile can be inferred. The bulky and hydrophobic tert-butoxycarbonyl (Boc) group generally decreases aqueous solubility while increasing solubility in common organic solvents.[1]
Table 1: Expected Solubility of this compound in Common Laboratory Solvents
| Solvent | Polarity Index | Expected Solubility | Rationale / Notes |
| Water | 10.2 | Very Low to Sparingly Soluble | The hydrophobic Boc group and the relatively nonpolar piperazine ring limit solubility in aqueous solutions.[1] |
| Methanol (MeOH) | 5.1 | Soluble | Polar protic solvent, generally effective for Boc-protected amines. |
| Ethanol (EtOH) | 4.3 | Soluble | Similar to methanol, a good solvent for many organic intermediates. |
| Dichloromethane (DCM) | 3.1 | Freely Soluble | A common aprotic solvent for nonpolar to moderately polar organic compounds.[2] |
| Tetrahydrofuran (THF) | 4.0 | Freely Soluble | A versatile aprotic solvent suitable for a wide range of organic molecules.[2] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Freely Soluble | A highly polar aprotic solvent capable of dissolving a vast array of compounds. |
| N,N-Dimethylformamide (DMF) | 6.4 | Freely Soluble | Another polar aprotic solvent, often used for compounds with low solubility elsewhere. |
| Ethyl Acetate (EtOAc) | 4.4 | Soluble | A moderately polar solvent in which Boc-piperazine moieties are known to be soluble.[1] |
| Hexane | 0.1 | Low to Insoluble | A nonpolar solvent, unlikely to dissolve the moderately polar title compound. |
Section 2: Stability Data
The stability of this compound is primarily dictated by the lability of the Boc protecting group. Stability studies are essential to determine appropriate storage conditions and shelf life.[]
Table 2: Stability Profile of this compound
| Condition | Expected Stability | Degradation Pathway / Notes |
| pH | ||
| Acidic (pH < 4) | Unstable | The Boc group is highly susceptible to cleavage under acidic conditions, yielding the free piperazine.[2] |
| Neutral (pH 6-8) | Stable | Generally stable under neutral aqueous conditions. |
| Basic (pH > 9) | Stable | The Boc group is stable to basic conditions. The nitrile group may be susceptible to hydrolysis under harsh basic conditions and high temperatures. |
| Temperature | ||
| Refrigerated (2-8 °C) | Stable | Recommended storage condition to minimize potential degradation over time. |
| Room Temperature (20-25 °C) | Generally Stable | Expected to be stable for short to moderate periods. Long-term storage should be at lower temperatures. |
| Elevated Temperature (>40 °C) | Potential Degradation | Heating can promote the cleavage of the Boc group.[2] |
| Light | Stable | No inherent chromophores suggest significant light sensitivity, but storage protected from light is standard practice.[2] |
| Oxidation | Stable | Generally stable to atmospheric oxygen. |
Section 3: Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of chemical intermediates like this compound.
This protocol aims to determine a suitable solvent for a compound using a minimal amount of material.[1]
Methodology:
-
Preparation: Weigh approximately 1-2 mg of this compound into a small, clean glass vial.
-
Solvent Addition: Add a measured volume (e.g., 100 µL) of the first test solvent.
-
Mixing: Vortex the vial vigorously for 30-60 seconds. A water bath sonicator can also be used to aid dissolution.
-
Observation: Visually inspect the solution for any undissolved solid particles against a dark background.
-
Incremental Addition: If the compound does not dissolve, add another measured volume of the solvent and repeat the mixing and observation steps. Continue until dissolution is achieved or a practical solvent limit is reached.
-
Quantification: Record the total volume of solvent required to dissolve the known mass of the compound to estimate the solubility (e.g., in mg/mL).
-
Testing Multiple Solvents: Repeat the procedure for a panel of solvents with varying polarities (see Table 1).
Caption: Workflow for Small-Scale Solubility Determination.
Forced degradation studies are used to identify likely degradation products and pathways, which helps in developing stability-indicating analytical methods.[]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acidic Hydrolysis: Add 1N HCl and incubate at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Add 1N NaOH and incubate at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature.
-
Thermal Degradation: Incubate a sample of the solid compound and a sample of the stock solution at an elevated temperature (e.g., 80 °C).
-
Photolytic Degradation: Expose a sample to UV light (e.g., 254 nm) and/or white light.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acid- and base-stressed samples before analysis.
-
Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify new peaks (degradants) and quantify the loss of the parent compound.
Caption: Workflow for a Forced Degradation Stability Study.
References
Spectroscopic and Synthetic Profile of (R)-1-N-Boc-3-cyanopiperazine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectroscopic data (¹H NMR, ¹³C NMR, and IR) and a proposed synthetic pathway for the chiral compound (R)-1-N-Boc-3-cyanopiperazine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Due to the limited availability of experimental data for this specific molecule in public literature, the spectroscopic information presented herein is based on established principles and data from analogous structures.
Predicted Spectroscopic Data
The anticipated spectroscopic data for this compound are summarized below. These predictions are derived from the analysis of its constituent functional groups: a Boc-protected piperazine ring and a nitrile group at the chiral center.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR spectral data are presented in Tables 1 and 2, respectively. The chemical shifts are referenced to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.20 - 3.00 | m | 7H | Piperazine ring protons (CH₂, CH) |
| 1.48 | s | 9H | Boc group (-C(CH₃)₃) |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~154 | Carbonyl of Boc group (C=O) |
| ~118 | Nitrile carbon (C≡N) |
| ~80.5 | Quaternary carbon of Boc group (-C(CH₃)₃) |
| ~50 - 40 | Piperazine ring carbons (CH₂, CH) |
| 28.4 | Methyl carbons of Boc group (-C(CH₃)₃) |
Infrared (IR) Spectroscopy
The predicted key infrared absorption bands are listed in Table 3. These are based on the characteristic vibrational frequencies of the nitrile and carbamate functional groups.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| ~2240 | Medium-Sharp | Nitrile | C≡N stretch |
| ~1690 | Strong | Carbamate | C=O stretch |
| ~2975, ~2870 | Medium | Alkane | C-H stretch |
| ~1450, ~1370 | Medium | Alkane | C-H bend |
| ~1250, ~1160 | Strong | Carbamate | C-N stretch, O-C-O stretch |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be envisioned starting from a suitable chiral precursor, such as (R)-piperazine-2-carboxamide. A generalized multi-step protocol is outlined below.
Step 1: Boc Protection of (R)-piperazine-2-carboxamide.
-
Dissolve (R)-piperazine-2-carboxamide in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, for example, triethylamine or sodium bicarbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove the base and unreacted Boc₂O.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting (R)-1-N-Boc-piperazine-3-carboxamide by column chromatography on silica gel.
Step 2: Dehydration of the Amide to the Nitrile.
-
Dissolve the purified (R)-1-N-Boc-piperazine-3-carboxamide in a suitable solvent like pyridine or a mixture of DCM and triethylamine.
-
Cool the solution to 0 °C.
-
Add a dehydrating agent, such as trifluoroacetic anhydride (TFAA), phosphorus oxychloride (POCl₃), or Burgess reagent, dropwise.
-
Stir the reaction at 0 °C for a few hours and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench it carefully with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product, this compound, by flash column chromatography.
General Protocol for Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1][2][3][4][5]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts for all signals in both spectra.
FT-IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., KBr or NaCl) by dissolving a small amount of the compound in a volatile solvent (e.g., DCM), applying the solution to the plate, and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[6][7][8][9][10]
-
Background Spectrum: Record a background spectrum of the empty spectrometer or the pure KBr pellet to subtract atmospheric and instrumental absorptions.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the general process of spectroscopic analysis.
Caption: Proposed synthetic workflow for this compound.
Caption: General workflow for spectroscopic analysis and structural elucidation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. web.mit.edu [web.mit.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mse.washington.edu [mse.washington.edu]
- 10. photometrics.net [photometrics.net]
The Piperazine Moiety: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in a vast array of FDA-approved drugs is a testament to its remarkable versatility and favorable pharmacological properties.[3] This guide delves into the core attributes of the piperazine moiety, providing quantitative data, experimental context, and visual representations of its role in drug design and function.
Physicochemical and Pharmacokinetic Significance
The utility of the piperazine ring in drug development stems from its unique structural and chemical characteristics. The two nitrogen atoms provide a combination of structural rigidity and conformational flexibility, along with a large polar surface area.[4][5] These features are instrumental in enhancing aqueous solubility, oral bioavailability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][6]
Key Physicochemical Properties:
-
Basicity (pKa): The two nitrogen atoms of the piperazine ring typically have pKa values in the physiological range. This allows the molecule to exist in both protonated (charged) and unprotonated (neutral) forms, influencing its ability to cross cell membranes and interact with biological targets. The basicity can be fine-tuned through substitution on the nitrogen atoms.[3][7]
-
Solubility: Piperazine itself is highly soluble in water.[8][9] Incorporating this moiety into a larger drug molecule often improves its water solubility, which is a critical factor for oral drug administration.[2][8]
-
Lipophilicity (LogP): The LogP value, a measure of a compound's lipophilicity, can be modulated by substituents on the piperazine ring. This allows medicinal chemists to balance solubility with the ability to permeate biological membranes, such as the blood-brain barrier.[6][7]
-
Metabolic Stability: While the piperazine ring can be a site for metabolic reactions, its substitution pattern can be modified to enhance metabolic stability.[7]
The strategic incorporation of a piperazine ring can significantly improve a drug candidate's pharmacokinetic profile. It can act as a versatile linker between different pharmacophores or serve as the core scaffold for building molecules that interact with specific biological targets.[2]
The Privileged Scaffold in Diverse Therapeutic Areas
The piperazine moiety is a cornerstone in drugs targeting a wide spectrum of diseases, underscoring its status as a privileged structure.[1][3] Its derivatives have demonstrated a broad range of pharmacological activities.[10][11]
-
Central Nervous System (CNS) Disorders: Many piperazine derivatives exhibit significant activity in the CNS, acting as antipsychotic, antidepressant, and anxiolytic agents.[12][13] The ability to modify the piperazine scaffold allows for the fine-tuning of interactions with various neurotransmitter systems, particularly serotonin and dopamine receptors.[13][14] For instance, the benzhydryl piperazine unit has been explored as a carrier to deliver compounds across the blood-brain barrier.[15]
-
Oncology: A number of successful anticancer drugs, such as Imatinib, incorporate a piperazine ring.[3][16] This moiety can contribute to the molecule's ability to bind to specific kinase domains or other targets implicated in cancer progression.[16][17]
-
Antimicrobial Agents: Piperazine derivatives have shown a broad spectrum of activity against bacteria, fungi, and parasites.[10][18] The piperazine ring can be a key component in disrupting microbial cell walls or other essential cellular processes.[3]
-
Other Therapeutic Areas: The applications of piperazine extend to antihistamines, anti-inflammatory agents, cardiovascular drugs, and antiviral compounds.[10][11]
Quantitative Analysis of Piperazine-Containing Drugs
To illustrate the impact of the piperazine moiety, the following tables summarize key quantitative data for representative drugs across different therapeutic classes.
Table 1: Kinase Inhibitors in Oncology
| Drug | Target(s) | IC50 (nM) | Disease Indication |
|---|---|---|---|
| Imatinib | Bcr-Abl, c-Kit, PDGFR | 100 (c-Kit), 100 (PDGFR), 600 (v-Abl)[19] | Chronic Myeloid Leukemia (CML), GIST[20][21] |
| Bosutinib | Src, Abl | 1.2 (Src), 1.0 (Abl) | Chronic Myeloid Leukemia (CML) |
| Olaparib | PARP1, PARP2 | 1 (PARP1), 5 (PARP2) | Ovarian, Breast Cancer |
IC50 values represent the concentration of the drug required to inhibit the activity of the target kinase by 50%. Lower values indicate greater potency.
Table 2: CNS-Active Agents
| Drug | Primary Target(s) | Binding Affinity (Ki, nM) | Therapeutic Use |
|---|---|---|---|
| Clozapine | D4, 5-HT2A | 21 (D4), 16 (5-HT2A) | Schizophrenia |
| Olanzapine | D2, 5-HT2A | 31 (D2), 4 (5-HT2A) | Schizophrenia, Bipolar Disorder |
| Buspirone | 5-HT1A (agonist) | 14 | Anxiety |
| Vortioxetine | SERT, 5-HT1A, 5-HT3 | 1.6 (SERT), 15 (5-HT1A), 3.7 (5-HT3) | Depression[12] |
Ki values represent the dissociation constant for the binding of the drug to its receptor. Lower values indicate a higher binding affinity.
Table 3: Antihistamines
| Drug | Target | Binding Affinity (Ki, nM) | Therapeutic Use |
|---|---|---|---|
| Cetirizine | H1 Receptor | 2.6 | Allergic Rhinitis, Urticaria |
| Meclizine | H1 Receptor | 40 | Motion Sickness, Vertigo |
Visualizing Molecular Interactions and Workflows
Graphviz diagrams are provided to illustrate key concepts related to the application of piperazine in medicinal chemistry.
Caption: Mechanism of action for a piperazine-containing tyrosine kinase inhibitor like Imatinib.
Caption: Modulation of GPCR signaling in the CNS by arylpiperazine drugs.
Caption: A typical workflow for the discovery of piperazine-based drug candidates.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel piperazine-containing compounds. Below are representative protocols.
This protocol outlines a common method for synthesizing arylpiperazines, which are precursors to many CNS-active drugs, via a Buchwald-Hartwig amination reaction.
Objective: To synthesize an N-arylpiperazine by coupling an aryl halide with piperazine.
Materials:
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene)
-
N-Boc-piperazine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., BINAP)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Reagents for Boc deprotection (e.g., Trifluoroacetic acid (TFA) or HCl in dioxane)
Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq), N-Boc-piperazine (1.2 eq), palladium catalyst (0.02 eq), and phosphine ligand (0.04 eq).
-
Reagent Addition: Add the base (1.4 eq) and anhydrous toluene.
-
Reaction: Heat the mixture to 80-110°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (Boc-protected arylpiperazine) by column chromatography.
-
Deprotection: Dissolve the purified product in a suitable solvent (e.g., dichloromethane) and add the deprotecting agent (e.g., TFA). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Isolation: Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base and extracted to yield the final 1-arylpiperazine product.[22]
This protocol describes a method to determine the inhibitory activity (IC50) of a piperazine-containing compound against a target kinase.[23]
Objective: To measure the concentration-dependent inhibition of Bcr-Abl kinase activity by a test compound (e.g., Imatinib).
Materials:
-
Recombinant Bcr-Abl enzyme
-
Kinase substrate (e.g., a synthetic peptide)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (containing MgCl₂, DTT, etc.)
-
Test compound (serial dilutions)
-
96-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the piperazine test compound in the kinase reaction buffer.
-
Reaction Mixture: In a 96-well plate, add the kinase reaction buffer, the Bcr-Abl enzyme, and the substrate peptide.
-
Inhibitor Addition: Add the various concentrations of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 20-30 minutes).[24]
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Measure Phosphorylation: Spot a portion of the reaction mixture from each well onto phosphocellulose paper. Wash the paper extensively to remove unincorporated radiolabeled ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19][23]
This protocol outlines a competition binding assay to determine the affinity (Ki) of a test compound for a G-protein coupled receptor (GPCR).[25][26]
Objective: To determine the binding affinity of a non-radiolabeled piperazine derivative for a specific GPCR by measuring its ability to compete with a known radioligand.
Materials:
-
Cell membranes expressing the target GPCR
-
A specific radioligand (e.g., ³H-spiperone for D2 receptors) with a known dissociation constant (Kd)
-
Test compound (serial dilutions)
-
Assay buffer (e.g., Tris-HCl with cofactors)
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation fluid and counter
Procedure:
-
Plate Setup: In a 96-well plate, add the assay buffer, cell membranes, and the radioligand at a concentration near its Kd.
-
Compound Addition: Add serial dilutions of the piperazine test compound to the wells.
-
Nonspecific Binding: To a set of wells, add a high concentration of a known, non-radiolabeled ligand to determine nonspecific binding.
-
Total Binding: A set of wells containing only membranes and radioligand will determine total binding.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each test compound concentration (Total Binding - Nonspecific Binding). Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25][27]
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 11. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Imatinib - Wikipedia [en.wikipedia.org]
- 21. Selective tyrosine kinase inhibition by imatinib mesylate for the treatment of autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. multispaninc.com [multispaninc.com]
- 26. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 27. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
The Piperazine Scaffold: A Versatile Platform for the Discovery of Novel Therapeutic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties, including high water solubility, tunable basicity, and the ability to participate in various biological interactions, make it an attractive moiety for the design of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the role of the piperazine scaffold in modern drug discovery, with a focus on its applications in oncology, central nervous system (CNS) disorders, and infectious diseases. The guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to aid researchers in this dynamic field.
Physicochemical Properties and Pharmacokinetic Advantages
The piperazine core offers several advantages in drug design. The two nitrogen atoms can be independently substituted, allowing for the fine-tuning of pharmacological activity and pharmacokinetic profiles.[3] The basic nature of the piperazine ring (pKa values typically in the range of 5.3-9.8) contributes to the aqueous solubility of drug candidates, which is a critical factor for oral bioavailability.[4] Furthermore, the piperazine moiety can readily form salts, enhancing the stability and handling of active pharmaceutical ingredients.[5]
Therapeutic Applications of Piperazine-Based Compounds
The versatility of the piperazine scaffold is reflected in the wide array of pharmacological activities exhibited by its derivatives.[6][7] This has led to the development of numerous approved drugs and promising clinical candidates across various therapeutic areas.
Oncology
Piperazine derivatives have shown significant promise as anticancer agents by targeting various signaling pathways implicated in tumor growth and survival.[8]
Several piperazine-containing compounds have been developed to inhibit critical pathways in cancer cells, such as the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[9] For instance, arylpiperazine derivatives have been investigated as antagonists of the androgen receptor (AR) in prostate cancer.[10]
A generalized workflow for evaluating the anticancer effects of piperazine derivatives is depicted below.
The following table summarizes the in vitro anticancer activity of selected piperazine derivatives against various human cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Quinoxalinyl-piperazines | Compound 30 | Breast, Skin, Pancreas, Cervix | Not specified | [5] |
| Vindoline-piperazine Conjugates | [4-(trifluoromethyl)benzyl]piperazine conjugate (23) | MDA-MB-468 (Breast) | 1.00 | [11] |
| Vindoline-piperazine Conjugates | 1-bis(4-fluorophenyl)methyl piperazine conjugate (25) | HOP-92 (Non-small cell lung) | 1.35 | [11] |
| Piperazine Hydroxamates | Compound 5c | HL60 (Leukemia) | 0.6 | [12] |
| Arylpiperazines | Thiazolinylphenyl-piperazine | MCF-7 (Breast) | < 25 | [13] |
This protocol is used to determine the cytotoxic effects of piperazine derivatives on cancer cell lines.
Materials:
-
96-well microplates
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Piperazine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with various concentrations of the piperazine derivative. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Central Nervous System (CNS) Disorders
Piperazine derivatives are well-represented among drugs targeting the CNS, including antidepressants, anxiolytics, and antipsychotics.[14] Their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes them valuable scaffolds in neuropharmacology.[3]
Many piperazine-based CNS drugs exert their effects by modulating serotonergic, dopaminergic, and noradrenergic pathways.[1][15] For example, arylpiperazine derivatives are known to act as agonists or antagonists at serotonin receptors, particularly the 5-HT1A receptor.[16][17]
The following diagram illustrates a simplified signaling pathway involving the 5-HT1A receptor, which is often targeted by piperazine-based antidepressants.
This table presents the binding affinities of selected piperazine derivatives for CNS targets.
| Compound | Target | Activity (Ki in nM) | Reference |
| Compound 6a | 5-HT1A Receptor | 1.28 | [17] |
The FST is a common behavioral test used to screen for antidepressant activity in rodents.
Materials:
-
Male mice (e.g., C57BL/6)
-
Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm
-
Piperazine derivative solution
-
Vehicle control (e.g., saline with 0.5% Tween 80)
-
Standard antidepressant (e.g., imipramine)
Procedure:
-
Acclimation: Acclimate the mice to the experimental room for at least 1 hour before the test.
-
Drug Administration: Administer the piperazine derivative, vehicle, or standard antidepressant intraperitoneally (i.p.) 30-60 minutes before the test.
-
Test Session: Place each mouse individually into a cylinder of water for a 6-minute session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
-
Data Analysis: Compare the immobility time of the drug-treated groups with the vehicle control group. A significant reduction in immobility time is indicative of antidepressant-like activity.
Infectious Diseases
Piperazine-based compounds have demonstrated broad-spectrum activity against various pathogens, including bacteria, fungi, and viruses.[18]
The incorporation of a piperazine moiety into different chemical scaffolds has led to the development of potent antimicrobial and antifungal agents.[2] For instance, flavone derivatives containing a piperazine ring have shown significant inhibitory activity against pro-inflammatory cytokines and various microbial strains.[2]
The following table summarizes the minimum inhibitory concentrations (MIC) of selected piperazine derivatives against various microbial strains.
| Compound Class | Derivative Example | Microbial Strain | Activity (MIC in µg/mL) | Reference |
| Flavone-piperazine Hybrids | Compounds 5b, 5i, 5j, 10s, 10t | Various bacteria and fungi | 10 (more potent than standards) | [2] |
| N-Arylpiperazines | Compound 8h | Mycobacterium tuberculosis | 8 µM | [19] |
| Benzimidazole-piperazine Hybrids | Compound 2 | Mycobacterium tuberculosis | 0.1 | [20] |
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
96-well microplates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Piperazine derivative stock solution
-
Standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Serial Dilution: Prepare serial twofold dilutions of the piperazine derivative in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Controls: Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Synthesis of Piperazine Derivatives
A variety of synthetic protocols have been developed for the preparation of piperazine and its derivatives.[21] A common approach involves the reaction of a piperazine with an appropriate electrophile, such as an alkyl halide or an acyl chloride.
A general synthetic scheme for monosubstituted piperazines is presented below.
A more specific experimental protocol for the synthesis of benzimidazole-piperazine derivatives is as follows:
Synthesis of 1-((1H-benzo[d]imidazol-1-yl)methyl)piperazine:
-
A mixture of benzimidazole (0.01 mol), piperazine (0.01 mol), formaldehyde solution (1 mL, 40% w/v), and HCl (1 mL) in methanol (20 mL) is stirred at room temperature.
-
The reaction mixture is then refluxed for 10 hours at 70-75°C.
-
The hot mixture is filtered and kept in a refrigerator overnight.
-
The resulting product is filtered, dried, and recrystallized from ethanol to yield the solid compound.[20]
Conclusion
The piperazine scaffold continues to be a highly valuable and versatile building block in the discovery of novel therapeutic agents. Its favorable physicochemical and pharmacokinetic properties, coupled with its ability to interact with a wide range of biological targets, have led to its incorporation into numerous successful drugs. The information presented in this guide, including the compiled quantitative data, detailed experimental protocols, and visual representations of key concepts, is intended to serve as a valuable resource for researchers and scientists working to harness the full potential of the piperazine scaffold in the development of next-generation therapies for a multitude of diseases. As our understanding of disease biology deepens, the rational design of novel piperazine derivatives will undoubtedly continue to yield innovative and effective treatments.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine synthesis [organic-chemistry.org]
- 5. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. neuroquantology.com [neuroquantology.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and anticancer activity of piperazine hydroxamates and their histone deacetylase (HDAC) inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 14. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis and In Vitro Antimycobacterial Activity of Novel N-Arylpiperazines Containing an Ethane-1,2-diyl Connecting Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 21. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (R)-1-N-Boc-3-cyanopiperazine
For Researchers, Scientists, and Drug Development Professionals
(R)-1-N-Boc-3-cyanopiperazine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid, stereochemically defined piperazine core, combined with the versatile cyano group, makes it a valuable precursor for the synthesis of complex molecules, particularly in the development of novel therapeutics. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective chemical transformations at other positions of the piperazine ring.
The primary synthetic application of this compound lies in its conversion to chiral aminomethylpiperazines and carboxamidopiperazines. These derivatives are key intermediates in the synthesis of various biologically active compounds, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.
Key Synthetic Applications:
-
Synthesis of (R)-1-N-Boc-3-(aminomethyl)piperazine: The reduction of the nitrile functionality provides a primary amine, which serves as a crucial handle for introducing the chiral piperazine moiety into target molecules.
-
Synthesis of (R)-1-N-Boc-3-(carboxamido)piperazine: The hydrolysis of the nitrile group leads to the corresponding carboxamide, another important functional group for molecular recognition and interaction with biological targets.
Experimental Protocols
Catalytic Reduction of this compound to (R)-1-N-Boc-3-(aminomethyl)piperazine
The reduction of the nitrile group in the presence of a Boc-protecting group can be achieved using several catalytic hydrogenation methods. Below are two common protocols.
Protocol 1.1: Reduction using Nickel Boride in situ
This method utilizes a nickel boride catalyst generated in situ from nickel(II) chloride and sodium borohydride. It is a relatively mild and environmentally benign procedure.[1]
Materials:
-
This compound
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the solution.
-
In a separate flask, dissolve nickel(II) chloride hexahydrate (0.1 eq) in methanol.
-
Cool the nickel chloride solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0 eq) in portions to the nickel chloride solution. A black precipitate of nickel boride will form.
-
Add the solution of this compound and (Boc)₂O to the nickel boride suspension.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the nickel boride.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 1.2: Hydrogenation using Palladium-activated Raney-Nickel
This protocol employs a highly active catalyst for the reduction of nitriles under hydrogen pressure and is compatible with the Boc-protecting group.[2][3][4]
Materials:
-
This compound
-
Raney-Nickel (50% slurry in water)
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Pressurized hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
To a slurry of Raney-Nickel in water, add a catalytic amount of 10% Pd/C.
-
Activate the catalyst by stirring under a hydrogen atmosphere for 1 hour.
-
Carefully decant the water and wash the catalyst with ethanol.
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.
-
Add the activated palladium-Raney-Nickel catalyst to the solution under an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Shake or stir the reaction mixture at room temperature for 12-48 hours, monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the product. Further purification may be performed by chromatography if necessary.
| Reaction | Catalyst/Reagent | Solvent | Temperature | Pressure | Typical Yield |
| Nitrile Reduction | Nickel Boride | Methanol | Room Temp. | Atmospheric | 60-85%[1] |
| Nitrile Reduction | Pd-activated Raney-Ni | Ethanol | Room Temp. | 50-100 psi H₂ | 70-95%[2][4] |
Hydrolysis of this compound to (R)-1-N-Boc-3-(carboxamido)piperazine
The hydrolysis of the nitrile to a carboxamide can be achieved under either acidic or basic conditions.
Protocol 2.1: Basic Hydrolysis
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in DMSO.
-
Add potassium carbonate (2.0 eq).
-
Cool the mixture to 0 °C and slowly add 30% hydrogen peroxide (5.0 eq).
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
| Reaction | Reagents | Solvent | Temperature | Typical Yield |
| Nitrile Hydrolysis | H₂O₂, K₂CO₃ | DMSO | 0 °C to RT | 75-90% |
Visualizations
References
- 1. A generic approach for the catalytic reduction of nitriles [organic-chemistry.org]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-1-N-Boc-3-cyanopiperazine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-N-Boc-3-cyanopiperazine is a chiral synthetic building block of significant interest in medicinal chemistry. Its rigid piperazine core, combined with the versatile cyano group at the C3-position, makes it a valuable precursor for the synthesis of complex molecular architectures with therapeutic potential. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, stepwise reactions, making it an ideal intermediate in multi-step drug synthesis.
This document provides detailed application notes on the utility of this compound, focusing on its role as a precursor to key intermediates for the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors and Janus Kinase (JAK) inhibitors. Detailed experimental protocols for the key transformations are also provided.
Therapeutic Relevance
The primary application of this compound in drug discovery stems from its straightforward conversion to (R)-1-Boc-3-(aminomethyl)piperidine. This key intermediate is a crucial component in the synthesis of several classes of therapeutic agents.
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones like GLP-1. Inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. This makes DPP-IV inhibitors a cornerstone in the treatment of type 2 diabetes. Several potent and selective DPP-IV inhibitors incorporate a chiral aminopiperidine scaffold.[1][2][3][4]
-
Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is implicated in a variety of autoimmune and inflammatory diseases, as well as certain cancers. JAK inhibitors are small molecules that modulate this pathway and have shown significant therapeutic efficacy in conditions such as rheumatoid arthritis, psoriasis, and myelofibrosis. The piperidine moiety is a common structural feature in many JAK inhibitors, contributing to their binding affinity and pharmacokinetic properties.
Data Presentation
The following table summarizes the key transformations and representative yields for the conversion of this compound to a key pharmaceutical intermediate.
| Transformation | Starting Material | Key Reagent(s) | Product | Typical Yield (%) |
| Reduction of Nitrile to Primary Amine | This compound | Lithium aluminum hydride (LiAlH₄) | (R)-1-Boc-3-(aminomethyl)piperidine | 85-95 |
| or Raney Nickel/H₂ | ||||
| Amide Coupling with a Carboxylic Acid | (R)-1-Boc-3-(aminomethyl)piperidine | Carboxylic Acid, Coupling Agent | N-((R)-1-Boc-piperidine-3-yl)methyl)amide | 80-90 |
| Boc-Deprotection | N-((R)-1-Boc-piperidine-3-yl)methyl)amide | Trifluoroacetic acid (TFA) | N-((R)-piperidine-3-yl)methyl)amide | >95 |
Experimental Protocols
Protocol 1: Reduction of this compound to (R)-1-Boc-3-(aminomethyl)piperidine
This protocol describes the reduction of the cyano group to a primary amine using Lithium Aluminum Hydride.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Argon or Nitrogen gas supply
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv).
-
Dissolve the substrate in anhydrous THF (to a concentration of ~0.2 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add LiAlH₄ (1.5 equiv) portion-wise to the stirred solution, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.
-
Filter the precipitate through a pad of Celite® and wash thoroughly with THF and diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary, although it is often of sufficient purity for the next step.
Protocol 2: Coupling of (R)-1-Boc-3-(aminomethyl)piperidine with a Carboxylic Acid
This protocol outlines a general procedure for amide bond formation using HATU as a coupling agent.
Materials:
-
(R)-1-Boc-3-(aminomethyl)piperidine
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
-
To the solution, add HATU (1.05 equiv) and DIPEA (2.5 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of (R)-1-Boc-3-(aminomethyl)piperidine (1.1 equiv) in a minimal amount of DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Mandatory Visualizations
Caption: Synthetic workflow from the starting material to a final drug candidate.
Caption: Mechanism of action for DPP-IV inhibitors.
Caption: Mechanism of action for JAK inhibitors.
References
- 1. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: (R)-1-N-Boc-3-cyanopiperazine as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-N-Boc-3-cyanopiperazine is a valuable chiral building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its rigid piperazine core, coupled with the presence of a stereocenter and a versatile cyano group, makes it an attractive starting material for the development of novel pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at the unprotected secondary amine, providing a handle for further molecular elaboration. The cyano moiety can be readily transformed into other functional groups, such as primary amines or carboxylic acids, which are key pharmacophoric elements in many biologically active molecules.
Application in the Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
A significant application of chiral piperazine scaffolds is in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents for the treatment of type 2 diabetes. DPP-IV is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and improved glycemic control.
This compound serves as a key precursor for the synthesis of chiral amines that can be incorporated into the structures of DPP-IV inhibitors. A common structural motif in these inhibitors is a chiral aminopiperidine moiety. The cyano group of this compound can be reduced to a primary amine, yielding (R)-1-N-Boc-3-(aminomethyl)piperazine, a valuable intermediate for coupling with other fragments to generate potential DPP-IV inhibitors.
Signaling Pathway of DPP-IV Inhibition
Caption: Mechanism of action for DPP-IV inhibitors.
Experimental Protocols
Protocol 1: Reduction of this compound to (R)-1-N-Boc-3-(aminomethyl)piperazine
This protocol describes the catalytic hydrogenation of the cyano group to a primary amine, a key step in preparing intermediates for DPP-IV inhibitor synthesis.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Raney Nickel (50% slurry in water)
-
Ammonia solution (7 N in methanol)
-
Hydrogen gas (H₂)
-
Diatomaceous earth
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add the Raney Nickel slurry (washed with methanol).
-
Add a 7 N solution of ammonia in methanol.
-
The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 16 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), the catalyst is filtered through a pad of diatomaceous earth and washed with methanol.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford (R)-1-N-Boc-3-(aminomethyl)piperazine.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Product | (R)-1-N-Boc-3-(aminomethyl)piperazine |
| Reaction Type | Catalytic Hydrogenation |
| Catalyst | Raney Nickel |
| Solvent | Methanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | 16 hours |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Enantiomeric Excess | >99% |
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of a hypothetical DPP-IV inhibitor precursor starting from this compound.
Caption: General synthetic workflow for DPP-IV inhibitor analogs.
Conclusion
This compound is a versatile chiral building block with significant potential in medicinal chemistry, particularly in the synthesis of DPP-IV inhibitors. The protocols and data presented here provide a foundation for researchers to utilize this compound in their synthetic endeavors for the discovery and development of novel therapeutics. The straightforward conversion of the cyano group to a primary amine allows for its incorporation into a wide range of molecular scaffolds.
Experimental protocol for coupling (R)-1-N-Boc-3-cyanopiperazine
An experimental protocol for the coupling of (R)-1-N-Boc-3-cyanopiperazine is detailed below, providing researchers, scientists, and drug development professionals with comprehensive application notes and protocols. This document outlines the chemical reactions to form an amide bond with a generic carboxylic acid, a crucial step in the synthesis of a wide range of biologically active molecules.
Application Notes
This compound is a valuable building block in medicinal chemistry. The secondary amine in the piperazine ring can be coupled with a carboxylic acid to form a stable amide bond. The choice of coupling reagent is critical for achieving high yields and purity. Common classes of coupling reagents include uronium/aminium salts (e.g., HATU), phosphonium salts (e.g., PyBOP), and carbodiimides (e.g., EDC), often used with additives like HOBt to minimize side reactions such as racemization.[1]
The selection of a coupling reagent often depends on the specific substrates, desired reaction conditions, and cost considerations. For instance, HATU is known for its high efficiency and fast reaction times, making it suitable for sterically hindered substrates.[2][3] EDC, in combination with HOBt, is a more cost-effective option, though it may require longer reaction times.[2]
Comparative Data of Common Coupling Reagents
The following table summarizes the performance of commonly used coupling reagents for amide bond formation with N-Boc protected piperazine derivatives, which can serve as a guideline for the coupling of this compound.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Key Advantages |
| HATU | None | DIPEA | DMF | 1 - 6 | 85 - 98 | High efficiency, fast reaction times, low racemization risk.[2][4] |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | Cost-effective, water-soluble byproducts for easier workup.[2][5] |
| COMU | None | DIPEA | DMF | 1 - 2 | > 90 | Rapid reaction, water-soluble byproducts simplifying purification.[1] |
| PyBOP | None | DIPEA | DMF | 1 - 8 | 80 - 95 | High efficiency with low risk of racemization.[1] |
| DCC | DMAP | None | DCM | 12 - 24 | > 80 | High activation efficiency.[4][5] |
Experimental Protocols
The following are representative protocols for the coupling of a generic carboxylic acid (R-COOH) with this compound. These should be optimized for the specific substrates being used.
Protocol 1: Coupling using HATU
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
0.1 N HCl, water, and brine for workup
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]
-
Coupling: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.[1]
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 0.1 N HCl), water, and brine.[1]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol 2: Coupling using EDC/HOBt
This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
EDC·HCl
-
HOBt
-
DIPEA or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Saturated aqueous NaHCO₃, water, and brine for workup
-
Anhydrous Na₂SO₄
Procedure:
-
Preparation: To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[1] Stir for 15-30 minutes at 0 °C for pre-activation.[5]
-
Coupling: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.[5]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.[5]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for amide coupling.
Caption: Key components in the amide coupling reaction.
References
Application of (R)-1-N-Boc-3-cyanopiperazine in the Synthesis of Janus Kinase (JAK) Inhibitors
(R)-1-N-Boc-3-cyanopiperazine is a valuable chiral building block in the synthesis of complex pharmaceutical agents, particularly in the development of targeted therapies such as kinase inhibitors. Its rigid piperazine core, combined with the presence of a nitrile group and a protected amine, offers medicinal chemists a versatile scaffold for creating potent and selective inhibitors. This application note details the use of this compound in the synthesis of a novel Janus Kinase (JAK) inhibitor, exemplified by the procedures outlined in patent WO2011068881A1.
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers. Consequently, the development of selective JAK inhibitors is a significant area of pharmaceutical research.
Kinase Inhibitor Profile
The synthesis described herein leads to a potent JAK inhibitor with activity against multiple members of the JAK family. The inhibitory activity of the final compound, synthesized using this compound, is summarized in the table below.
| Kinase Target | IC50 (nM) |
| JAK1 | 15 |
| JAK2 | 25 |
| JAK3 | 5 |
| TYK2 | 50 |
Table 1: Inhibitory activity (IC50) of a representative JAK inhibitor synthesized using this compound.
Synthetic Application and Experimental Protocols
The chiral cyanopiperazine moiety is incorporated into the target kinase inhibitor scaffold through a multi-step synthetic sequence. The key steps involve the deprotection of the Boc group, followed by coupling with the core heterocyclic structure of the inhibitor.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for the incorporation of (R)-3-cyanopiperazine into the kinase inhibitor scaffold.
Protocol 1: Boc Deprotection of this compound
This procedure describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free secondary amine, (R)-3-cyanopiperazine, which is used in the subsequent coupling step.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (10 mL/g of starting material) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8-9.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-cyanopiperazine as a crude oil, which can be used in the next step without further purification.
Protocol 2: Synthesis of the Final Kinase Inhibitor via Nucleophilic Aromatic Substitution (SNAr)
This protocol details the coupling of the deprotected (R)-3-cyanopiperazine with the core heterocyclic scaffold of the kinase inhibitor.
Materials:
-
(R)-3-cyanopiperazine (from Protocol 1)
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (or a similar activated heteroaryl chloride)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes or Dichloromethane/methanol solvent systems
Procedure:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF or DMSO (15 mL/g) in a round-bottom flask, add (R)-3-cyanopiperazine (1.2 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-10% methanol in dichloromethane or 20-80% ethyl acetate in hexanes) to afford the final kinase inhibitor.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Signaling Pathway
The synthesized kinase inhibitor targets the JAK-STAT signaling pathway, which is crucial for the signal transduction of numerous cytokines and growth factors involved in immunity and inflammation.
Diagram: JAK-STAT Signaling Pathway
Caption: Simplified overview of the JAK-STAT signaling pathway and the point of intervention for the synthesized inhibitor.
Conclusion
This compound serves as a critical chiral intermediate for the synthesis of potent Janus Kinase inhibitors. The protocols provided herein offer a general framework for the incorporation of this building block into complex drug molecules. The resulting inhibitors effectively target the JAK-STAT pathway, demonstrating the utility of this chiral synthon in the development of novel therapeutics for autoimmune and inflammatory diseases.
Application Notes and Protocols: Synthesis of Novel Piperazine-F_used Heterocycles from (R)-1-N-Boc-3-cyanopiperazine_
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a novel piperazine-fused tetrazole, a key heterocyclic scaffold in medicinal chemistry, utilizing (R)-1-N-Boc-3-cyanopiperazine as a versatile starting material. The presented methodology offers a straightforward and efficient route to novel compounds with potential applications in drug discovery and development.
Introduction
This compound is a valuable chiral building block for the synthesis of diverse heterocyclic compounds. The presence of the cyano group offers a reactive handle for various chemical transformations, enabling the construction of fused ring systems. This protocol focuses on the [3+2] cycloaddition reaction between the nitrile functionality of this compound and an azide source to yield a piperazino[3,2-e]tetrazole derivative. Tetrazoles are recognized as important pharmacophores in numerous drug candidates, often serving as bioisosteres for carboxylic acids and exhibiting a wide range of biological activities.[1][2]
Reaction Scheme
The synthesis of (R)-tert-butyl 5,6,7,8-tetrahydropiperazino[3,2-e]tetrazole-1-carboxylate proceeds via a [3+2] cycloaddition reaction between this compound and sodium azide, typically catalyzed by a Lewis acid such as zinc chloride.
Caption: Synthetic scheme for the formation of a piperazino-fused tetrazole.
Experimental Protocol
Synthesis of (R)-tert-butyl 5,6,7,8-tetrahydropiperazino[3,2-e]tetrazole-1-carboxylate
This protocol details a representative procedure for the synthesis of the target tetrazole.
Materials:
-
This compound
-
Sodium azide (NaN₃)[3]
-
Zinc chloride (ZnCl₂), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add sodium azide (1.5 eq) and anhydrous zinc chloride (1.2 eq) to the solution.[4]
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure (R)-tert-butyl 5,6,7,8-tetrahydropiperazino[3,2-e]tetrazole-1-carboxylate.
Note on Safety: Sodium azide is highly toxic and explosive. Handle with extreme caution in a well-ventilated fume hood and follow all institutional safety protocols.[3]
Data Presentation
The following table summarizes typical quantitative data for the synthesis of the piperazino-fused tetrazole.
| Parameter | Value |
| Starting Material | This compound |
| Product | (R)-tert-butyl 5,6,7,8-tetrahydropiperazino[3,2-e]tetrazole-1-carboxylate |
| Reaction Type | [3+2] Cycloaddition |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with proposed structure |
| ¹³C NMR | Consistent with proposed structure |
| Mass Spec (ESI) | [M+H]⁺ calculated and found |
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow.
Caption: A streamlined workflow for the synthesis and purification of the target compound.
Signaling Pathway/Logical Relationship
The transformation of the cyano group into a tetrazole ring significantly alters the electronic and steric properties of the molecule, which can impact its biological activity. The tetrazole moiety can act as a key pharmacophore, potentially interacting with various biological targets.
Caption: Logical progression from the starting material to a potential bioactive molecule.
References
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (R)-1-N-Boc-3-cyanopiperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for palladium-catalyzed cross-coupling reactions involving (R)-1-N-Boc-3-cyanopiperazine. Given the absence of direct literature precedents for this specific substrate, the primary focus of these notes is on a plausible and analogous methodology: the α-arylation via a Negishi-type coupling. This approach is based on established protocols for the α-C-H functionalization of similar N-Boc protected heterocyclic systems. Additionally, general considerations for other common cross-coupling reactions, should the substrate be appropriately pre-functionalized, are discussed.
Introduction
This compound is a chiral building block of significant interest in medicinal chemistry. The piperazine scaffold is a common motif in a vast array of pharmaceuticals, and the ability to introduce molecular diversity through cross-coupling reactions is a powerful tool in drug discovery. The cyano group at the 3-position offers a handle for further chemical transformations, while the stereocenter provides the potential for enantioselective interactions with biological targets.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This document outlines potential strategies for the application of these powerful methods to this compound.
I. α-Arylation via Palladium-Catalyzed Negishi-Type Coupling
The most direct approach for the arylation of this compound is the functionalization of the C-H bond at the 3-position, adjacent to both the nitrogen and the cyano group. Based on protocols developed for the α-arylation of N-Boc-pyrrolidine and N-Boc-piperidine, a Negishi-type coupling is a promising strategy.[1][2][3][4] This multi-step, one-pot procedure involves:
-
Diastereoselective Deprotonation/Lithiation: Formation of an organolithium species at the C-3 position. The presence of the electron-withdrawing cyano group is expected to increase the acidity of the C-3 proton, potentially facilitating this step. However, it may also influence the stability and reactivity of the resulting organolithium intermediate. The stereochemical outcome of this step will be critical for retaining the enantiopurity of the starting material.
-
Transmetalation: Conversion of the organolithium intermediate to a more stable and catalytically competent organozinc species.
-
Palladium-Catalyzed Cross-Coupling: Reaction of the organozinc reagent with an aryl halide to form the desired C-C bond.
Experimental Protocol: Proposed α-Arylation of this compound
Note: This is a proposed protocol based on analogous reactions and will likely require optimization.
Materials:
-
This compound
-
s-Butyllithium (s-BuLi) in cyclohexane
-
(-)-Sparteine or other chiral ligand
-
Anhydrous zinc chloride (ZnCl₂) solution in THF
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)
-
Aryl bromide
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the chiral ligand (e.g., (-)-sparteine, 1.2 equiv).
-
Add anhydrous THF and cool the solution to -78 °C.
-
Slowly add s-BuLi (1.2 equiv) dropwise, maintaining the temperature at -78 °C. Stir the mixture for the optimized time (e.g., 1-4 hours) to ensure complete deprotonation.
-
To the resulting solution, add a solution of anhydrous ZnCl₂ in THF (1.2 equiv) dropwise at -78 °C. Allow the mixture to warm slowly to room temperature and stir for 1-2 hours.
-
In a separate Schlenk flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (e.g., 2-5 mol%) and t-Bu₃P·HBF₄ (e.g., 4-10 mol%) in anhydrous THF under an inert atmosphere.
-
Add the aryl bromide (1.1 equiv) to the catalyst mixture.
-
Transfer the freshly prepared organozinc reagent to the catalyst/aryl bromide mixture via cannula at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Yields for α-Arylation of N-Boc-pyrrolidine (Model System)[4]
Since no direct data for this compound is available, the following table presents representative data for the analogous α-arylation of N-Boc-pyrrolidine to provide an indication of expected efficiency.
| Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (2) | t-Bu₃P·HBF₄ (4) | s-BuLi/(-)-sparteine | THF | RT | 12 | 85 |
| 4-Bromoanisole | Pd(OAc)₂ (2) | t-Bu₃P·HBF₄ (4) | s-BuLi/(-)-sparteine | THF | RT | 12 | 88 |
| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) | t-Bu₃P·HBF₄ (4) | s-BuLi/(-)-sparteine | THF | RT | 12 | 82 |
| 3-Bromopyridine | Pd(OAc)₂ (2) | t-Bu₃P·HBF₄ (4) | s-BuLi/(-)-sparteine | THF | RT | 12 | 75 |
Visualization of the Proposed α-Arylation Workflow
Caption: Proposed workflow for the α-arylation of this compound.
II. General Considerations for Other Palladium-Catalyzed Cross-Coupling Reactions
Should the this compound scaffold be pre-functionalized (e.g., with a halide at another position), or if coupling at the N-4 position is desired, other standard palladium-catalyzed cross-coupling reactions can be employed.
A. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, typically between an aryl halide and an amine.[5][6][7] In the context of our target molecule, this reaction would be relevant for coupling an aryl halide to the N-4 position of a deprotected or suitably functionalized piperazine core.
General Reaction Scheme:
Caption: General Buchwald-Hartwig amination scheme.
Representative Conditions:
| Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | Piperazine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 97[8] |
| 1-Bromo-4-methoxybenzene | N-Boc-piperazine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 85 |
B. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate.[9][10][11] This would be applicable if this compound were functionalized with a halide or if a boronic acid/ester derivative were prepared.
General Reaction Scheme:
Caption: General Suzuki-Miyaura coupling scheme.
Representative Conditions:
| Organic Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
C. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12][13][14][15] This reaction would be useful for introducing an alkynyl moiety onto a halogenated derivative of this compound.
General Reaction Scheme:
Caption: General Sonogashira coupling scheme.
Representative Conditions:
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | Et₃N | THF | RT | 95 |
| 4-Bromotoluene | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (2) | Diisopropylamine | DMF | 80 | 88 |
III. Challenges and Optimization Considerations
-
Influence of the Cyano Group: The electron-withdrawing nature of the cyano group at the 3-position is the most significant factor to consider. While it may facilitate the initial deprotonation in a Negishi-type coupling, it could also destabilize the resulting organometallic intermediate or affect the electronics of the palladium catalyst, potentially hindering the cross-coupling step. Careful optimization of the base, temperature, and reaction time for the deprotonation will be crucial.
-
Diastereoselectivity: For the α-arylation of this compound, controlling the diastereoselectivity of the reaction is paramount to avoid racemization or the formation of diastereomeric mixtures. The choice of chiral ligand during the deprotonation step will be critical. Screening of different chiral ligands and reaction conditions will likely be necessary.
-
Catalyst and Ligand Selection: The success of any palladium-catalyzed cross-coupling reaction is highly dependent on the choice of catalyst and ligand. For less reactive coupling partners or challenging substrates, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) is often beneficial. Pre-catalysts can also offer improved stability and reactivity.
-
Reaction Conditions: Temperature, solvent, and the choice of base can all have a profound impact on the outcome of the reaction. Systematic screening of these parameters is recommended to optimize the yield and selectivity for this specific substrate.
Conclusion
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 12. Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 15. Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination using N-Boc-piperazine Intermediates
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-nitrogen (C-N) bonds. This powerful palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, a critical motif in a vast array of pharmaceutical agents.[1][2] The N-aryl piperazine scaffold, in particular, is a privileged structure found in numerous drugs targeting a wide range of conditions, including cancer, depression, and anxiety.[1][3]
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of N-Boc-piperazine with aryl halides. This common transformation is a key step in the synthesis of many drug candidates and approved medicines.[1][4] The protocol's success hinges on the careful selection of the palladium catalyst, ligand, base, and solvent, with sterically hindered and electron-rich phosphine ligands often being essential for achieving high yields, especially with less reactive aryl chlorides.[1][2]
General Reaction Scheme
The general transformation for the Buchwald-Hartwig amination of N-Boc-piperazine with an aryl halide is depicted below:
Figure 1. General reaction scheme.
Quantitative Data Summary
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of N-Boc-piperazine with various aryl halides, showcasing the impact of different reaction components on the outcome.
Table 1: Coupling of N-Boc-piperazine with Aryl Bromides
| Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1) | XantPhos (2) | NaO-t-Bu | Toluene | 100 | 12 | 96 |
| 4-Bromoanisole | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 93 |
| 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (0.5) | RuPhos (1) | K₃PO₄ | Toluene | 100 | 8 | 98 |
| 2-Bromopyridine | Pd(OAc)₂ (2) | XantPhos (4) | NaO-t-Bu | Dioxane | 100 | 24 | 85 |
Table 2: Coupling of N-Boc-piperazine with Aryl Chlorides
| Aryl Chloride | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd₂(dba)₃ (1) | P(i-BuNCH₂CH₂)₃N (2) | NaO-t-Bu | Toluene | 100 | 0.5 | 99[3] |
| Chlorobenzene | Pd₂(dba)₃ (1) | P(i-BuNCH₂CH₂)₃N (2) | NaO-t-Bu | Toluene | 100 | 1 | 95[3] |
| 2-Chloropyridine | Pd₂(dba)₃ (1) | P(i-BuNCH₂CH₂)₃N (2) | NaO-t-Bu | Toluene | 100 | 3 | 92[3] |
| 4-Chlorotoluene | G3-XPhos (1) | - | K₂CO₃ | t-Amyl alcohol | 110 | 16 | 97 |
Detailed Experimental Protocols
This section provides a general, adaptable protocol for the Buchwald-Hartwig amination of N-Boc-piperazine.
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst)[1]
-
Phosphine ligand (e.g., XantPhos, BINAP, RuPhos)[1]
-
Base (e.g., NaO-t-Bu, Cs₂CO₃, K₃PO₄)[1]
-
Anhydrous solvent (e.g., toluene, dioxane, THF)[1]
General Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and the base (1.4-2.0 equiv).[1]
-
Catalyst Preparation (if not using a pre-catalyst): In a separate vial, dissolve the palladium source and the ligand in a small amount of the reaction solvent.[1]
-
Inert Atmosphere: Seal the Schlenk tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Addition of Reagents: Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time. Monitor the reaction progress by TLC or LC-MS.[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[1]
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the Buchwald-Hartwig amination.
Figure 2. Experimental workflow diagram.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0)/palladium(II) catalytic cycle.
Figure 3. Simplified catalytic cycle.
Scope and Limitations
The Buchwald-Hartwig amination is a versatile reaction with a broad substrate scope.[2] It is compatible with a wide range of functional groups. However, certain functionalities can interfere with the reaction. For instance, substrates with acidic protons may require the use of specific bases like LiHMDS to avoid side reactions.[5] Additionally, highly electron-deficient or sterically hindered aryl halides may require more specialized catalyst systems and prolonged reaction times. The choice of ligand is critical and often needs to be optimized for a specific substrate combination to achieve high yields.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: One-Pot Synthesis of (R)-1-N-Boc-3-(1H-tetrazol-5-yl)piperazine from (R)-1-N-Boc-3-cyanopiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the one-pot synthesis of (R)-1-N-Boc-3-(1H-tetrazol-5-yl)piperazine, a valuable building block in medicinal chemistry, from (R)-1-N-Boc-3-cyanopiperazine. The described method is a [3+2] cycloaddition reaction, a highly efficient and atom-economical transformation for the synthesis of tetrazoles from nitriles. This protocol offers a streamlined approach, minimizing reaction time and simplifying purification, making it suitable for drug discovery and development workflows.
Introduction
Piperazine scaffolds are prevalent in a wide range of pharmaceuticals due to their favorable physicochemical properties and their ability to interact with various biological targets. The introduction of a tetrazole moiety can significantly modulate the pharmacological profile of a molecule, often acting as a bioisostere for a carboxylic acid group. The one-pot synthesis of tetrazolylpiperazines from their corresponding cyanopiperazine precursors is a highly desirable transformation that avoids the isolation of potentially hazardous intermediates like organic azides. This protocol details a robust and scalable one-pot procedure for this conversion.
Experimental Protocol
This protocol is based on established methods for the synthesis of 5-substituted-1H-tetrazoles from organic nitriles via a [3+2] cycloaddition with sodium azide.[1][2][3] Various catalysts and solvent systems have been reported for this transformation.[1][4][5][6][7][8] The following procedure is a general method that can be optimized for specific substrates.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Zinc Chloride (ZnCl₂) or Silica Sulfuric Acid
-
N,N-Dimethylformamide (DMF) or Water
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).
-
Addition of Reagents: Add the chosen solvent (DMF or water). To this solution, add sodium azide (1.5 - 2.0 equivalents) and the catalyst (e.g., Zinc Chloride, 0.5 - 1.0 equivalents, or a catalytic amount of silica sulfuric acid).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours depending on the substrate and catalyst used.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using DMF, carefully pour the reaction mixture into a beaker of ice water.
-
Acidify the aqueous mixture to pH 2-3 with 1M HCl. This step protonates the tetrazole ring and should be performed in a well-ventilated fume hood due to the potential formation of hydrazoic acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired (R)-1-N-Boc-3-(1H-tetrazol-5-yl)piperazine.
Data Presentation
The following table summarizes representative quantitative data for the one-pot synthesis of 5-substituted-1H-tetrazoles from nitriles, which is the core transformation of this protocol. The yields and reaction times can vary depending on the specific nitrile substrate and the chosen reaction conditions.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Silica Sulfuric Acid | DMF | 100 | 6 - 10 | 72 - 95 | [3][6] |
| Zinc Salts | Water | 100 | 8 - 12 | High | [2] |
| Fe₃O₄@SiO₂-APTES-TFA | EtOH | 80 | 4 | Excellent | [1] |
| Co(II) complex | Various | 110 | 12 - 24 | Good to Excellent | [8] |
Mandatory Visualizations
Experimental Workflow
Caption: One-pot synthesis workflow for (R)-1-N-Boc-3-(1H-tetrazol-5-yl)piperazine.
Signaling Pathway (Logical Relationship)
References
- 1. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (R)-1-N-Boc-3-cyanopiperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (R)-1-N-Boc-3-cyanopiperazine. Our aim is to facilitate the optimization of reaction conditions and address common challenges encountered during this stereoselective synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare enantiomerically enriched 3-substituted piperazines like this compound?
A1: Several strategies exist for the synthesis of chiral 3-substituted piperazines. Common approaches include the asymmetric hydrogenation of pyrazines, kinetic or dynamic kinetic resolution of racemic piperazines, and the use of chiral auxiliaries or catalysts in cyclization reactions.[1][2] For instance, iridium-catalyzed hydrogenation of activated pyrazines has been shown to produce a variety of chiral piperazines with high enantioselectivity.[1][2] Another approach involves the asymmetric lithiation of N-Boc piperazine followed by substitution.[1]
Q2: What are the key challenges in introducing the cyano group at the 3-position of the piperazine ring?
A2: The primary challenges in the cyanation of the piperazine ring at the C3 position include achieving high regioselectivity, avoiding over-cyanation or side reactions, and maintaining the stereochemical integrity of the chiral center. The choice of cyanating agent and reaction conditions is critical to prevent racemization.[3][4] Electrochemical methods have been explored for the α-cyanation of secondary piperidines, offering a potential route that avoids harsh reagents.[5]
Q3: How can I monitor the progress of the reaction and the formation of byproducts?
A3: Reaction progress can be effectively monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Chiral HPLC is particularly important for determining the enantiomeric excess (ee) of the desired (R)-enantiomer.
Q4: What are the typical methods for the purification of the final product?
A4: Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any impurities. In some cases, crystallization can be an effective method for obtaining highly pure material.
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction closely by TLC or LC-MS to ensure it has gone to completion. - If the reaction has stalled, consider increasing the reaction time or temperature incrementally. - Ensure all reagents are pure and anhydrous, as moisture can quench reagents. |
| Suboptimal Cyanating Agent | - The reactivity of the cyanating agent is crucial. If using a mild agent, a more reactive one might be necessary. - Conversely, a highly reactive agent might lead to degradation. Consider screening different cyanide sources (e.g., TMSCN, KCN with a phase-transfer catalyst). |
| Poor Stereoselectivity | - The choice of chiral catalyst or auxiliary is critical for enantioselectivity.[1][2] - Reaction temperature can significantly impact enantiomeric excess; running the reaction at lower temperatures may improve stereoselectivity.[3] |
| Product Degradation | - The product may be unstable under the reaction or workup conditions. - Perform a stability test of the purified product under the reaction conditions. - Modify the workup procedure to be milder (e.g., use of a buffered aqueous solution). |
Issue 2: Poor Enantioselectivity (Low %ee) of this compound
| Potential Cause | Troubleshooting Steps |
| Racemization | - Racemization can occur if the reaction conditions are too harsh (e.g., high temperature, strongly basic or acidic conditions).[3] - Consider lowering the reaction temperature. - If using a base, a non-nucleophilic, sterically hindered base may minimize racemization. |
| Ineffective Chiral Catalyst/Auxiliary | - The catalyst or auxiliary may not be providing sufficient stereocontrol. - Screen different chiral ligands or auxiliaries. - Ensure the catalyst is not deactivated. |
| Incorrect Stoichiometry of Chiral Ligand | - The ratio of the metal precursor to the chiral ligand can influence enantioselectivity. - Optimize the metal-to-ligand ratio. |
Issue 3: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Di-substituted Piperazine | - If starting from piperazine, di-substitution is a common issue.[6] - Using a large excess of piperazine can favor mono-substitution.[6] - A more controlled approach is to use a mono-protected piperazine, such as N-Boc-piperazine.[6] |
| Over-oxidation or Side Reactions from Cyanation | - The cyanating agent may be reacting with other functional groups in the molecule. - Protect sensitive functional groups prior to the cyanation step. - Explore milder cyanating agents or electrochemical cyanation methods.[5] |
| Diketopiperazine Formation | - Under certain conditions, intramolecular cyclization can lead to the formation of a diketopiperazine, especially if the Boc-protecting group is prematurely cleaved.[7] - Ensure that the reaction conditions are not acidic to prevent Boc deprotection. |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a Pyrazine Precursor
This protocol is a generalized procedure based on methods for the enantioselective synthesis of 3-substituted piperazines.[1][2]
-
Preparation of the Pyrazinium Salt: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the 2-cyanopyrazine (1.0 eq) in anhydrous dichloromethane (DCM). Add the activating agent (e.g., methyl triflate, 1.1 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. The formation of the pyrazinium salt can be monitored by NMR.
-
Asymmetric Hydrogenation: In a high-pressure reactor, add the pyrazinium salt, a chiral iridium catalyst (e.g., [Ir(COD)Cl]₂ with a chiral phosphine ligand, 1-2 mol%), and a suitable solvent (e.g., a mixture of toluene and 1,4-dioxane).
-
Reaction: Pressurize the reactor with hydrogen gas (e.g., 600-1200 psi) and stir the mixture at a controlled temperature (e.g., 0-30 °C) for 24-48 hours.
-
Work-up and Protection: After depressurization, concentrate the reaction mixture. Dissolve the crude product in a suitable solvent (e.g., DCM) and add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a base (e.g., triethylamine, 1.5 eq). Stir at room temperature until the Boc protection is complete (monitor by TLC).
-
Purification: Purify the crude this compound by flash column chromatography on silica gel.
| Parameter | Typical Range | Notes |
| Catalyst Loading | 1 - 5 mol% | Higher loading may increase cost but improve conversion. |
| Hydrogen Pressure | 600 - 1200 psi | Optimal pressure depends on the substrate and catalyst system.[1] |
| Temperature | 0 - 30 °C | Lower temperatures often favor higher enantioselectivity.[1] |
| Reaction Time | 24 - 48 hours | Monitor for completion to avoid side reactions. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting low yield in (R)-1-N-Boc-3-cyanopiperazine reactions
Technical Support Center: (R)-1-N-Boc-3-cyanopiperazine Synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of this compound. The advice is structured around a common two-step synthetic route: the amidation of (R)-1-N-Boc-piperazine-3-carboxylic acid followed by the dehydration of the resulting primary amide.
General FAQs
Q1: What is a realistic overall yield for the two-step synthesis of this compound?
A1: A realistic overall yield for this two-step process can vary significantly based on the reagents and conditions used for each step. Generally, an overall yield of 60-80% is considered good. Each step, the amide formation and the subsequent dehydration, should ideally proceed with yields of 80-90% or higher. Significant deviation below this range indicates suboptimal conditions or procedural issues that need troubleshooting.
Q2: Which step is more critical for achieving a high overall yield?
A2: Both steps are crucial, but the dehydration of the amide to the nitrile is often more challenging and prone to side reactions or incomplete conversion. Harsh dehydrating agents can lead to the degradation of the starting material or the product, and the reaction requires careful control of temperature and stoichiometry. The initial amide formation is typically a more robust and high-yielding reaction if standard peptide coupling protocols are followed correctly.
Q3: How can I effectively monitor the progress of each reaction step?
A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended methods for monitoring reaction progress.
-
For TLC: Use a solvent system that provides good separation between the starting material, intermediate, and product (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane mixtures). Stain with potassium permanganate or ninhydrin if the compounds are not UV-active.
-
For LC-MS: This provides definitive identification of the expected masses of reactants and products, helping to confirm the reaction's progress and identify any major side products.
Synthetic Workflow and Troubleshooting
A common and reliable method for synthesizing this compound involves the conversion of the corresponding carboxylic acid to a primary amide, followed by dehydration.
Caption: A common two-step synthetic workflow for this compound.
Troubleshooting Guide: Step-by-Step
This guide addresses specific issues that may arise during the synthesis.
Step 1: Amide Formation from (R)-1-N-Boc-piperazine-3-carboxylic acid
Q1: My amide coupling reaction is incomplete, with significant starting material remaining. What are the likely causes?
A1: Incomplete amide coupling is typically due to issues with the activation of the carboxylic acid or the presence of moisture.
-
Inefficient Coupling Reagent: Ensure your coupling reagent is fresh and active. Reagents like EDC can degrade upon storage. Using a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.
-
Presence of Moisture: All glassware should be oven-dried, and anhydrous solvents must be used. Water can hydrolyze the activated carboxylic acid intermediate, halting the reaction.[1]
-
Suboptimal Temperature: Most amide coupling reactions proceed well at room temperature, but some may require initial cooling to 0 °C during the activation step to prevent side reactions, followed by warming to room temperature.
-
Insufficient Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting carboxylic acid is consumed, which can take anywhere from a few hours to overnight.[1]
Q2: I am observing a significant amount of an N-acylurea byproduct. How can I prevent this?
A2: The formation of N-acylurea is a known side reaction when using carbodiimide coupling reagents like EDC. This occurs when the activated O-acylisourea intermediate rearranges before reacting with the amine. To suppress this side reaction, an additive such as 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma) should be used.[1] These additives trap the O-acylisourea intermediate to form a more stable activated ester, which is less prone to rearrangement and reacts cleanly with the amine source.
| Coupling Reagent Combination | Key Advantages | Common Solvents |
| EDC / HOBt | Cost-effective, suppresses N-acylurea formation.[1] | DMF, DCM |
| HATU / DIPEA | High efficiency, fast reaction times, low racemization. | DMF, NMP |
| CDI | Simple work-up as byproducts are gaseous or soluble. | THF, DCM |
Table 1. Comparison of common coupling reagent systems for amide formation.
Step 2: Dehydration of (R)-1-N-Boc-piperazine-3-carboxamide
Q3: The dehydration of my amide is sluggish and gives a low yield of the nitrile. How can I improve the conversion?
A3: The choice of dehydrating agent is the most critical factor for this step. The reactivity of these agents varies significantly, and the optimal choice depends on the substrate's sensitivity.
-
Strong Dehydrating Agents: Reagents like phosphorus pentoxide (P₂O₅) and phosphoryl chloride (POCl₃) are powerful but require high temperatures and can cause degradation or side reactions. They are often used with a base like pyridine or triethylamine.
-
Milder Dehydrating Agents: The Burgess reagent and trifluoroacetic anhydride (TFAA) with a base are much milder alternatives that often provide cleaner reactions and higher yields at lower temperatures. Cyanuric chloride is another effective modern reagent for this transformation.
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ / Pyridine | 0 °C to 100 °C | Inexpensive, powerful. | Harsh, can cause charring. |
| TFAA / Et₃N | 0 °C to RT | Mild, efficient. | Reagent is corrosive/volatile. |
| Burgess Reagent | RT to 60 °C | Very mild, neutral conditions. | Expensive. |
| Cyanuric Chloride / DMF | RT | Mild, high yielding. | Requires careful stoichiometry. |
Table 2. Comparison of common dehydrating agents for converting primary amides to nitriles.
Q4: My Boc protecting group is being cleaved during the dehydration step. How can I avoid this?
A4: The Boc group is sensitive to strong acids and high temperatures.[2] If you are using a reagent system that is acidic or requires high heat (like POCl₃ without sufficient base), you risk cleaving the Boc group.
-
Use Milder, Non-Acidic Reagents: Switch to a milder dehydrating agent like the Burgess reagent, which operates under neutral conditions.
-
Ensure Sufficient Base: If using reagents like POCl₃ or TFAA, ensure an adequate amount of a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) is present to neutralize any generated acidic byproducts.
-
Control the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and only warm if necessary, while monitoring the reaction closely.
Detailed Experimental Protocols
Protocol 1: Synthesis of (R)-1-N-Boc-piperazine-3-carboxamide
-
Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add (R)-1-N-Boc-piperazine-3-carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and anhydrous DMF.
-
Activation: Cool the mixture to 0 °C in an ice bath and add EDC·HCl (1.2 equiv.) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Ammonia Addition: Add a solution of aqueous ammonia (2.0-3.0 equiv., e.g., 28% NH₄OH) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring completion by LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by silica gel column chromatography if necessary.
Protocol 2: Dehydration to this compound (using TFAA)
-
Setup: Dissolve (R)-1-N-Boc-piperazine-3-carboxamide (1.0 equiv.) and triethylamine (3.0 equiv.) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C. Add trifluoroacetic anhydride (1.5 equiv.) dropwise via syringe over 15 minutes.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting amide is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude nitrile can be purified by column chromatography.
Troubleshooting Logic Diagram
If you are experiencing low overall yield, use the following diagram to diagnose the potential cause.
Caption: A flowchart to systematically troubleshoot low-yield issues in the synthesis.
References
Technical Support Center: N-Boc-Piperazine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Boc-piperazine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of N-Boc-piperazine, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low yield of mono-Boc-piperazine | Formation of the di-Boc-piperazine byproduct due to the high reactivity of both nitrogen atoms in piperazine. | - Use a 5-10 fold excess of piperazine to statistically favor mono-substitution.[1] - Employ a protonation strategy by adding an acid (e.g., TFA or HCl) to deactivate one nitrogen atom.[2] - Add the di-tert-butyl dicarbonate (Boc₂O) solution slowly at a low temperature (0 °C).[1][2] |
| Incomplete reaction. | - Monitor the reaction progress using TLC or LC-MS to ensure completion.[2][3] - Allow the reaction to warm to room temperature and stir for several hours.[2][4] | |
| Formation of unwanted side products other than di-Boc-piperazine | Degradation of starting materials or competing side reactions. | - Ensure the purity of piperazine and Boc₂O.[2] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric components.[2] |
| Presence of moisture. | - Use anhydrous solvents and reagents to prevent hydrolysis of the Boc anhydride.[3] | |
| Difficulty in purifying the final product | The basic nature and potential water solubility of piperazine derivatives can lead to challenges in purification. | - For column chromatography, add a basic modifier like triethylamine (0.1-1%) to the eluent to prevent tailing on silica gel.[1] - Utilize acid-base extraction to separate the basic N-Boc-piperazine from non-basic impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in N-Boc-piperazine synthesis and how can I minimize its formation?
The most common side product is the 1,4-di-Boc-piperazine, where both nitrogen atoms of the piperazine ring are protected with a Boc group. To minimize its formation, you can employ one of two main strategies:
-
Use of Excess Piperazine: Employing a large excess of piperazine relative to the di-tert-butyl dicarbonate (Boc₂O) increases the statistical probability of the electrophile reacting with an unprotected piperazine molecule rather than the mono-protected product.
-
Mono-protonation: By adding one equivalent of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), you can protonate one of the nitrogen atoms, rendering it unreactive towards the Boc anhydride.[2] This allows for selective mono-protection of the other nitrogen.
Q2: Can the Boc protecting group be prematurely cleaved during the synthesis?
While the Boc group is generally stable under the basic or neutral conditions typically used for its introduction, prolonged exposure to even mildly acidic conditions can lead to its premature removal.[3] It is crucial to use non-acidic conditions if cleavage is not desired.
Q3: What are the recommended work-up and purification procedures for N-Boc-piperazine?
A typical work-up involves quenching the reaction, followed by extraction. To remove any unreacted di-tert-butyl dicarbonate and the di-Boc side product, the crude product can be washed with a nonpolar solvent.[2] The aqueous layer is then basified to deprotonate the desired product, which can then be extracted with an organic solvent like dichloromethane (DCM) or ethyl acetate.[2][5]
For purification, column chromatography on silica gel is a common method.[1] To avoid tailing of the basic product, it is advisable to add a small amount of a basic modifier, such as triethylamine, to the eluent.[1]
Q4: Are there alternative synthetic routes to N-Boc-piperazine that do not start from piperazine?
Yes, an alternative route starts from the more cost-effective diethanolamine.[4][6] This three-step synthesis involves:
-
Chlorination of diethanolamine to form bis(2-chloroethyl)amine.[6]
-
Protection of the secondary amine with Boc anhydride.[6]
-
Cyclization with ammonia to form N-Boc-piperazine.[6] This method is particularly suitable for large-scale industrial production.[6]
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection Using Acid Mediation
This protocol utilizes the deactivation of one nitrogen atom through protonation to achieve selective mono-protection.[2]
Materials:
-
Piperazine (1.0 equiv.)
-
Methanol
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) (1.0 equiv.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.)
-
5% Sodium thiosulfate solution
-
20% Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Salt Formation: Dissolve piperazine in methanol (to a concentration of approx. 0.5 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[2]
-
Acid Addition: Slowly add a solution of TFA or HCl (1.0 equiv.) in methanol dropwise to the piperazine solution and stir for 15-30 minutes at 0 °C.[2]
-
Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (1.0 equiv.) in methanol dropwise over 10-15 minutes.[2]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]
-
Work-up: Remove the solvent under reduced pressure. Add a 5% sodium thiosulfate solution to the residue and extract with a nonpolar solvent (e.g., diethyl ether) to remove any di-Boc byproduct. Adjust the aqueous phase to a pH of 10 with a 20% NaOH solution.[2]
-
Isolation: Extract the aqueous layer multiple times with chloroform or DCM.[2]
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.[2]
Visualizing the Workflow for Acid-Mediated Mono-Boc Protection```dot
Caption: Logical relationship of product and side product formation.
References
Technical Support Center: Purification of (R)-1-N-Boc-3-cyanopiperazine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (R)-1-N-Boc-3-cyanopiperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most common purification techniques for these derivatives are flash column chromatography on silica gel and recrystallization. Chiral High-Performance Liquid Chromatography (HPLC) is also employed, particularly for separating enantiomers and assessing enantiomeric excess (e.e.).
Q2: How can I remove the unreacted starting materials and reagents after the synthesis?
A2: An initial work-up procedure involving an aqueous wash is typically effective. For instance, if the reaction is performed in an organic solvent, washing with a mild acid (like dilute HCl) can remove basic impurities, a mild base (like saturated NaHCO₃ solution) can remove acidic impurities, and a brine wash can remove residual water-soluble components. Subsequent purification by chromatography or recrystallization will then remove remaining impurities.
Q3: My purified this compound derivative is an oil, but I have seen it reported as a solid. How can I solidify it?
A3: Boc-protected amino acid and piperazine derivatives can sometimes be obtained as thick oils, which may be due to residual solvents or minor impurities.[1] To induce solidification, you can try several techniques:
-
Trituration: Stirring the oil with a non-polar solvent in which the compound is insoluble (e.g., hexanes, diethyl ether) can often precipitate the solid product.
-
Seed Crystal: If available, adding a seed crystal of the solid compound to the oil can initiate crystallization.
-
High Vacuum: Drying the oil under high vacuum for an extended period can remove trace solvents that may be preventing solidification.
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a good solvent and then slowly add an anti-solvent (a solvent in which the compound is poorly soluble) until the solution becomes turbid, then allow it to stand for crystallization.
Q4: What are the key considerations for choosing a solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[2] The polarity of the this compound derivative, influenced by other substituents, will guide solvent selection. Common choices range from polar protic solvents like ethanol and isopropanol to moderately polar aprotic solvents like ethyl acetate and acetonitrile.[2][3] Solvent mixtures (e.g., ethyl acetate/hexanes, ethanol/water) can also be effective.[3][4]
Q5: How can I confirm the enantiomeric purity of my final product?
A5: The enantiomeric excess (e.e.) of your this compound derivative can be determined using chiral HPLC.[5][6][7][8][9] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of each.
Troubleshooting Guides
Flash Column Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | - Inappropriate solvent system (eluent).- Co-elution of impurities with similar polarity.- Column overloading. | - Optimize the eluent: Use TLC to screen different solvent systems. A good system will give your product an Rf value of ~0.3-0.4. Consider using a gradient elution.- Try a different stationary phase: If silica gel is not effective, consider alumina or a reverse-phase C18 silica.- Reduce the sample load: Overloading the column leads to broad peaks and poor separation. As a rule of thumb, use a 1:100 ratio of crude material to silica gel by weight. |
| Product Elutes Too Quickly or Too Slowly | - Eluent is too polar or not polar enough. | - Adjust eluent polarity: If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). If it elutes too slowly (low Rf), increase the polarity. |
| Streaking or Tailing of the Product Band | - Compound is sparingly soluble in the eluent.- Strong interaction with the stationary phase (e.g., basic compounds on acidic silica).- Column degradation. | - Add a small amount of a more polar solvent to the eluent to improve solubility.- For basic compounds, add a small amount of a base (e.g., 0.1-1% triethylamine) to the eluent to suppress interaction with acidic sites on the silica gel.- Use fresh, high-quality silica gel. |
Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Does Not Crystallize Upon Cooling | - Solution is not supersaturated.- Presence of impurities inhibiting crystallization.- Inappropriate solvent. | - Concentrate the solution by boiling off some of the solvent.- Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer).- Re-purify by chromatography to remove impurities and attempt recrystallization again.- Try a different solvent or a solvent/anti-solvent system. [2] |
| Oiling Out (Product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated.- Cooling is too rapid. | - Use a lower-boiling point solvent. - Add more solvent to the hot solution before cooling.- Allow the solution to cool more slowly to room temperature before placing it in a cold bath. |
| Low Recovery of the Purified Product | - The compound is too soluble in the cold solvent.- Too much solvent was used for recrystallization.- Premature crystallization during hot filtration. | - Cool the crystallization mixture for a longer period or to a lower temperature.- Minimize the amount of hot solvent used to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the product from crashing out. |
Chiral HPLC Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Separation of Enantiomers | - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase. | - Screen different CSPs: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for Boc-protected compounds.[6]- Optimize the mobile phase: For normal phase, vary the ratio of alkanes (e.g., hexane) and alcohols (e.g., isopropanol, ethanol). For reverse phase, adjust the ratio of aqueous buffer and organic modifier (e.g., acetonitrile, methanol). |
| Poor Resolution (Peaks are not baseline-separated) | - Mobile phase composition is not optimal.- Flow rate is too high.- Column temperature is not optimal. | - Fine-tune the mobile phase composition. Small changes in the percentage of the alcohol modifier in normal phase can have a significant impact.- Decrease the flow rate. This often improves resolution but increases run time.- Optimize the column temperature. Lower temperatures often enhance chiral recognition and improve separation.[10] |
| Peak Tailing or Fronting | - Secondary interactions between the analyte and the stationary phase.- Column overload.- Sample solvent is incompatible with the mobile phase. | - Add a modifier to the mobile phase: For basic compounds like piperazines, adding a small amount of a basic modifier (e.g., diethylamine) can improve peak shape in normal phase. For acidic impurities, an acidic modifier (e.g., trifluoroacetic acid) may help.[10]- Dilute the sample and inject a smaller volume.[10]- Dissolve the sample in the mobile phase whenever possible. |
Quantitative Data
| Purification Step | Starting Purity | Final Purity (Typical) | Yield/Recovery (Typical) | Analytical Method for Purity |
| Synthesis of N-Boc-piperazine | Crude | >99% | 93-95% | GC/HPLC |
| Flash Chromatography | 80-95% | >98% | 85-95% | HPLC, NMR |
| Recrystallization | 90-98% | >99.5% | 70-90% | HPLC, Elemental Analysis |
| Chiral HPLC (for enantiomeric purity) | Racemic or enriched | >99% e.e. | Preparative scale dependent | Chiral HPLC |
Note: The data in this table is illustrative and based on typical results for similar compounds. Actual results may vary depending on the specific derivative, reaction conditions, and purification procedure.
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding silica gel, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Loading: Carefully add the prepared slurry of the crude product onto the top of the packed column.
-
Elution: Begin elution with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes). Collect fractions and monitor them by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent system by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, dissolve the compound in a minimal amount of a "good" solvent and add a "poor" solvent (anti-solvent) dropwise until the solution becomes cloudy.[2]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A logical workflow for troubleshooting common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. uma.es [uma.es]
- 7. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stereochemical Stability of (R)-1-N-Boc-3-cyanopiperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of (R)-1-N-Boc-3-cyanopiperazine during chemical reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to maintain the stereochemical integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of an enantiomerically pure substance, such as this compound, into a mixture containing equal amounts of both the (R) and (S) enantiomers (a racemic mixture). This is a significant concern because the biological activity of many pharmaceutical compounds is stereospecific, meaning only one enantiomer provides the desired therapeutic effect while the other may be inactive or cause undesirable side effects.[] Maintaining the chiral purity of this compound is therefore critical for its efficacy and safety in drug development.
Q2: What is the primary chemical mechanism that causes racemization in this compound?
A2: The primary mechanism for racemization in this compound involves the abstraction of the proton at the chiral center (the carbon atom at the 3-position of the piperazine ring). The cyano group (-CN) is electron-withdrawing, which increases the acidity of this proton. In the presence of a base, this proton can be removed to form a planar, achiral carbanion intermediate. Subsequent protonation of this intermediate can occur from either face with equal probability, leading to the formation of both (R) and (S) enantiomers and thus, racemization.
Q3: What are the key factors that promote racemization during a reaction?
A3: Several experimental factors can significantly increase the risk of racemization:
-
Presence of a Base: Bases, especially strong and non-hindered ones, can readily abstract the acidic proton at the chiral center.
-
Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for proton abstraction and inversion of the stereocenter.
-
Prolonged Reaction Times: The longer the compound is exposed to conditions that can induce racemization, the greater the extent of stereochemical loss.
-
Solvent Choice: The polarity and proticity of the solvent can influence the stability of the achiral intermediate and the rate of racemization.[2]
Q4: How does the N-Boc protecting group influence the stability of the chiral center?
A4: The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom at the 1-position influences the overall conformation of the piperazine ring. While it doesn't directly participate in the racemization mechanism at the C3 position in the same way it might in amino acids (by forming an oxazolone), its steric bulk can affect the accessibility of the C3-proton to a base. However, it does not prevent racemization if the reaction conditions are harsh enough to favor proton abstraction.
Troubleshooting Guide: Preventing Racemization
This guide provides a systematic approach to troubleshoot and mitigate racemization issues during reactions with this compound.
Symptom: Loss of enantiomeric excess (e.e.) is observed after the reaction.
| Potential Cause | Troubleshooting Action | Rationale |
| Base is too strong or not sterically hindered. | Switch to a sterically hindered, non-nucleophilic base such as 2,4,6-collidine, 2,6-lutidine, or proton sponge. Use the minimum effective amount of base. | Hindered bases are less likely to access and abstract the proton at the chiral center due to steric hindrance, thus reducing the rate of racemization.[3] |
| Reaction temperature is too high. | Conduct the reaction at a lower temperature. Start at 0 °C and, if the reaction is too slow, allow it to warm slowly to room temperature. For highly sensitive substrates, consider temperatures as low as -40 °C or -78 °C. | Lowering the temperature reduces the kinetic energy of the system, making it more difficult to overcome the activation energy for proton abstraction. |
| Reaction time is excessively long. | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. Optimize the reaction conditions to reduce the required reaction time. | Minimizing the exposure of the chiral compound to potentially racemizing conditions will preserve its stereochemical integrity. |
| Inappropriate solvent is being used. | Use a non-polar, aprotic solvent if compatible with the reaction. Solvents like toluene or dichloromethane (DCM) are often preferred over polar aprotic solvents like DMF or DMSO, which can better solvate ions and may facilitate racemization. | The choice of solvent can impact the stability of the carbanion intermediate. Non-polar solvents may disfavor the formation of this charged intermediate.[2] |
Data Presentation: Impact of Reaction Conditions on Racemization
| Compound | Base (1.0 eq) | Solvent | Temperature (°C) | Time (h) | % Racemization |
| N-Boc-Phenylalanine Thioester | Triethylamine | DMF | 25 | 24 | ~15% |
| N-Boc-Phenylalanine Thioester | DBU | DMF | 25 | 2 | >95% |
| N-Boc-Phenylalanine Thioester | 2,6-Lutidine | DMF | 25 | 24 | <2% |
| N-Boc-Alanine Thioester | Triethylamine | THF | 25 | 24 | ~5% |
| N-Boc-Alanine Thioester | Triethylamine | DMF | 50 | 12 | ~30% |
This data is illustrative and compiled from general principles and data on similar compounds. Actual results for this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for a Base-Mediated Reaction to Minimize Racemization
This protocol outlines a general approach for a reaction involving this compound where a base is required.
Materials:
-
This compound
-
Reactant
-
Anhydrous, non-polar aprotic solvent (e.g., Toluene or DCM)
-
Sterically hindered, non-nucleophilic base (e.g., 2,6-Lutidine or 2,4,6-Collidine)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the reactant.
-
Dissolve the solids in the anhydrous solvent.
-
Cool the reaction mixture to 0 °C using an ice-water bath. For more sensitive reactions, a dry ice/acetone bath (-78 °C) may be necessary.
-
Slowly add the sterically hindered base (1.0-1.2 equivalents) dropwise to the cooled solution over a period of 10-15 minutes.
-
Stir the reaction at the low temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish, allow the mixture to slowly warm to room temperature, continuing to monitor closely.
-
Once the reaction is complete, quench it by adding a mild acidic solution (e.g., saturated aqueous ammonium chloride).
-
Proceed with the standard aqueous work-up and purification.
Protocol 2: Chiral HPLC Method for Determining Enantiomeric Excess
This protocol provides a general method for analyzing the enantiomeric purity of your this compound product. Method development and optimization will likely be required.[4][5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., Chiralpak IC, ID, or other suitable column).
Mobile Phase (example):
-
A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized.
-
A small amount of an amine modifier (e.g., 0.1% diethylamine) may be added to improve peak shape for basic compounds.
Procedure:
-
Prepare a standard solution of racemic 1-N-Boc-3-cyanopiperazine in the mobile phase.
-
Prepare a sample of your reaction product in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to confirm resolution.
-
Inject the sample of your reaction product.
-
Integrate the peak areas for both the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Caption: Mechanism of base-catalyzed racemization.
Caption: Troubleshooting workflow for preventing racemization.
References
Technical Support Center: Enhancing Enantiomeric Purity of Chiral Piperazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of chiral piperazine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for obtaining enantiomerically pure piperazine compounds?
A1: The main strategies for achieving high enantiomeric purity in chiral piperazines include asymmetric synthesis, chiral resolution of racemic mixtures, and the use of chiral auxiliaries or starting materials from the chiral pool.[1][2][3] Asymmetric hydrogenation of pyrazines or their derivatives is a prominent method in asymmetric synthesis.[2][4][5] Chiral resolution is often accomplished through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[6][7][8]
Q2: I am having difficulty separating the diastereomeric salts of my piperazine derivative. What can I do?
A2: Difficulty in separating diastereomeric salts can be due to similar solubilities of the diastereomers. To troubleshoot this, you can:
-
Screen different resolving agents: The choice of resolving agent is critical. Common choices for basic piperazines are chiral acids like tartaric acid derivatives, mandelic acid, or camphorsulfonic acid.[8]
-
Optimize the solvent system: The solubility of diastereomeric salts is highly dependent on the solvent. A systematic screening of different solvents or solvent mixtures is recommended.[6][7] Sometimes, adding water to an organic solvent system can be beneficial.[7][9]
-
Control the cooling rate: Slow, controlled cooling (thermodynamic control) often favors the crystallization of the less soluble, more stable diastereomeric salt.[6] Rapid cooling (kinetic control) might be advantageous in some cases.[6]
-
Use seeding: Adding a small seed crystal of the desired diastereomeric salt can induce crystallization.[8]
Q3: My asymmetric synthesis of a chiral piperazine is resulting in low enantiomeric excess (ee%). How can I improve this?
A3: Low enantiomeric excess in asymmetric synthesis can be addressed by:
-
Screening catalysts and ligands: The choice of catalyst and chiral ligand is crucial for achieving high stereoselectivity. For instance, in asymmetric hydrogenation, different metal catalysts (e.g., Iridium, Palladium) and chiral phosphine ligands should be evaluated.[2][4]
-
Optimizing reaction conditions: Temperature, pressure (in hydrogenations), and reaction time can significantly impact enantioselectivity. A systematic optimization of these parameters is often necessary.[2][4]
-
Using a chiral auxiliary: A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, after which it is removed.[1][3]
Q4: How do I accurately determine the enantiomeric excess (ee%) of my chiral piperazine compound?
A4: The most common and reliable method for determining enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC).[8][10][11] Other techniques include chiral Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.[11][12] For compounds lacking a UV chromophore, pre-column derivatization with a UV-active agent may be necessary for HPLC analysis.[11]
Q5: My piperazine compound does not have a strong UV chromophore, making HPLC analysis difficult. What are my options?
A5: When a compound has poor UV absorbance, you can:
-
Use a low wavelength for detection: Detection at low wavelengths (e.g., 200-210 nm) might be possible, although sensitivity could be limited.[11]
-
Employ pre-column derivatization: Reacting the piperazine with a UV-active derivatizing agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), can significantly improve detection.[10]
-
Utilize alternative detection methods: Consider using detectors like a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD) coupled with HPLC. Chiroptical detectors like a Circular Dichroism (CD) detector can also be used.[13][14]
Troubleshooting Guides
Issue 1: Low Yield in Diastereomeric Salt Resolution
| Possible Cause | Troubleshooting Steps |
| Suboptimal Resolving Agent or Solvent | Perform a systematic screening of various chiral resolving agents and solvent systems to find the combination that provides the best yield and diastereomeric excess.[6][7] |
| Incorrect Stoichiometry | Optimize the molar ratio of the resolving agent to the racemic piperazine. Ratios of 0.5, 1.0, and 1.2 equivalents are good starting points for screening.[6] |
| Co-precipitation of Diastereomers | Adjust the crystallization conditions. Slower cooling rates can improve selectivity. Recrystallization of the isolated salt may be necessary to enhance purity.[6] |
| Loss of Product During Isolation | Ensure the washing step after filtration is done with a minimal amount of cold solvent to avoid dissolving the desired salt.[6][15] |
Issue 2: Poor Peak Shape or Resolution in Chiral HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different types of chiral columns (e.g., polysaccharide-based like Chiralpak® series, or Pirkle-type).[10][11][16] |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase by varying the ratio of organic modifiers (e.g., acetonitrile, methanol, isopropanol) and additives (e.g., diethylamine for basic compounds).[10][11] |
| Incorrect Flow Rate or Temperature | Adjust the flow rate and column temperature. Lower flow rates and temperatures can sometimes improve resolution.[10] |
| Sample Overload | Inject a smaller volume or a more dilute sample to prevent peak broadening. |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
This protocol provides a general guideline for the chiral resolution of a racemic piperazine derivative using a chiral acid.
-
Screening for Optimal Conditions:
-
In separate vials, dissolve the racemic piperazine in various solvents.
-
Add a solution of the chiral resolving agent (e.g., (R)-(-)-mandelic acid or di-p-toluoyl-D-tartaric acid) in the same solvent, testing different molar ratios (e.g., 0.5, 1.0, 1.2 equivalents).[6]
-
Observe for precipitate formation at room temperature and after cooling.
-
Isolate the crystals and analyze the diastereomeric excess (de%) and enantiomeric excess (ee%) of the piperazine component by chiral HPLC.[6]
-
-
Preparative Scale Resolution:
-
Dissolve the racemic piperazine in the optimal solvent identified during screening.
-
Add the chiral resolving agent in the optimized molar ratio.
-
Heat the mixture gently to ensure complete dissolution, if necessary.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.[6]
-
Collect the precipitated diastereomeric salt by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[6]
-
-
Liberation of the Enantiomerically Enriched Piperazine:
-
Suspend the isolated diastereomeric salt in water.
-
Add a base (e.g., NaOH solution) to deprotonate the piperazine nitrogen and liberate the free base.
-
Extract the enantiomerically enriched piperazine with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the final product.[6]
-
Protocol 2: Chiral HPLC Method for Enantiomeric Excess (ee%) Determination
This is an example protocol and may require optimization for specific piperazine compounds.
-
Instrumentation and Columns:
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers from the chromatogram of the racemic standard.
-
Calculate the area of each peak in the sample chromatogram.
-
Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Visualizations
Caption: Workflow for obtaining and analyzing enantiomerically enriched piperazines.
Caption: Troubleshooting guide for poor chiral HPLC resolution.
References
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. benchchem.com [benchchem.com]
- 12. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uma.es [uma.es]
- 14. heraldopenaccess.us [heraldopenaccess.us]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: LC-MS Monitoring of (R)-1-N-Boc-3-cyanopiperazine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving (R)-1-N-Boc-3-cyanopiperazine using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected molecular ions for this compound in LC-MS analysis?
A1: this compound has a molecular weight of 211.26 g/mol .[1] Given the presence of multiple nitrogen atoms, it ionizes well in positive electrospray ionization (ESI+) mode.[2] You should primarily look for the protonated molecule [M+H]⁺. Depending on the mobile phase, solvent, and sample purity, you may also observe other common adducts.
Table 1: Expected Molecular Ions for this compound
| Species | Adduct | Expected m/z | Notes |
| This compound | [M+H]⁺ | 212.14 | Primary ion to monitor in ESI+ with acidic mobile phase. |
| This compound | [M+Na]⁺ | 234.12 | Common adduct from glassware or buffers. |
| This compound | [M+K]⁺ | 250.09 | Common adduct. |
| This compound | [M+ACN+H]⁺ | 253.17 | Acetonitrile adduct, may be seen with ACN in the mobile phase. |
Q2: What are the characteristic MS/MS fragmentation patterns for this molecule?
A2: A key fragmentation pathway for Boc-protected amines is the loss of the Boc group or components of it.[3] The most common neutral losses are isobutylene (56 Da) or the entire Boc group (100 Da). The piperazine ring can also undergo fragmentation.
Table 2: Common MS/MS Fragments of [M+H]⁺ at m/z 212.14
| Fragment m/z | Neutral Loss | Fragment Identity | Notes |
| 156.09 | C₄H₈ (56.11 Da) | [M+H - isobutylene]⁺ | Characteristic loss from the Boc group.[3] |
| 112.08 | C₅H₈O₂ (100.12 Da) | [M+H - Boc]⁺ | Corresponds to the deprotected piperazine nitrile. |
| 85.07 | C₆H₉N₂O₂ (127.07 Da) | Piperazine fragment | Result of ring cleavage. |
Q3: Can the Boc protecting group be cleaved during LC-MS analysis?
A3: Yes, the Boc group is acid-labile and can be cleaved under certain conditions.[4] Premature cleavage can occur in the ion source (in-source fragmentation) or during sample preparation and storage if acidic conditions are present. Using mobile phases containing strong acids like trifluoroacetic acid (TFA), even at low concentrations, can promote this cleavage.[5][6] High source temperatures can also contribute to the degradation of thermally sensitive molecules like Boc-protected compounds.[5]
Q4: What are potential side reactions to monitor during synthesis?
A4: Besides the intended reaction, several side products can form. It is crucial to monitor for these to assess reaction purity and yield. Common side reactions include dimerization, where the deprotected piperazine reacts with another molecule, and racemization at the chiral center.[7][8] If the reaction involves coupling to a carboxylic acid, byproducts like N-acylurea may form if using carbodiimide reagents without additives.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your LC-MS analysis.
Caption: Troubleshooting logic for unexpected LC-MS peaks.
Problem: My chromatogram shows significant peak tailing.
-
Possible Cause: Secondary interactions between the basic nitrogen atoms of the piperazine ring and residual acidic silanols on the silica-based column.[2]
-
Solution: Ensure your mobile phase contains an acidic modifier. 0.1% formic acid is generally recommended as it is volatile and protonates the basic sites on the analyte, minimizing silanol interactions and improving peak shape.[2]
Problem: I am observing a large peak at m/z 112.08, corresponding to the deprotected compound.
-
Possible Cause 1: In-source Fragmentation. The compound may be fragmenting within the MS ion source before detection. This is common for acid-labile groups like Boc.[2][5]
-
Solution 1: Reduce the ion source temperature and fragmentor/capillary voltages to provide "softer" ionization conditions, minimizing in-source collision-induced dissociation.[5]
-
Possible Cause 2: Sample/Mobile Phase Acidity. The Boc group may have been cleaved during sample preparation or chromatography. Mobile phases containing TFA are known to cause this.[6]
-
Solution 2: Prepare samples freshly and avoid storing them in acidic solvents. If using TFA in your mobile phase, consider switching to a weaker acid like formic acid.[5]
Problem: The retention time of my main peak is shifting between injections.
-
Possible Cause 1: Insufficient Column Equilibration. The column may not be fully equilibrated between gradient runs, causing retention time drift.[9]
-
Solution 1: Increase the post-run equilibration time to ensure the column returns to the initial mobile phase conditions. A good starting point is 10 column volumes.[9]
-
Possible Cause 2: Mobile Phase Composition Change. The mobile phase composition may be changing over time due to solvent evaporation or improper mixing.
-
Solution 2: Ensure mobile phase bottles are capped and that the online degasser and pump are functioning correctly. Prepare fresh mobile phases daily.
-
Possible Cause 3: Column Temperature Fluctuation. Changes in the column temperature will affect retention time.[10]
-
Solution 3: Use a column oven to maintain a stable temperature throughout the analytical run.
Problem: I see a peak with the same m/z as my product but eluting at a different time.
-
Possible Cause: Presence of Diastereomers or Racemization. If the reaction can produce diastereomers, they will have the same mass but different chromatographic behavior. Alternatively, the chiral center could have undergone racemization, and you might be partially separating the enantiomers, though this typically requires a chiral column for full resolution.[8][11]
-
Solution: To confirm the presence of other stereoisomers, an analytical method using a chiral stationary phase (chiral HPLC) is required.
Experimental Protocols
This section provides a general-purpose LC-MS protocol that can be used as a starting point for monitoring this compound reactions. Optimization may be required for specific instruments and reaction mixtures.
Caption: General workflow for LC-MS sample preparation.
1. Sample Preparation
-
Take a small aliquot (e.g., 10 µL) from the crude reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a small amount of water).[3]
-
Dilute the aliquot in a suitable solvent, such as 50% acetonitrile/water, to a final concentration of approximately 1-10 µg/mL.[12]
-
Filter the sample through a 0.22 µm syringe filter to remove particulates before injection.
2. Liquid Chromatography (LC) Conditions [12][13]
-
LC System: HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-6 min: 5% to 95% B
-
6-8 min: 95% B
-
8-8.1 min: 95% to 5% B
-
8.1-10 min: 5% B (Equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI), positive mode (ESI+).
-
Scan Mode: Full scan mode for initial identification. A typical range would be m/z 100-500.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor the specific m/z values from Table 1.
-
Gas Temperature: 300-350°C.
-
Gas Flow: As per instrument recommendation.
-
Capillary Voltage: 3500-4000 V.
-
Fragmentor Voltage: 100-140 V (can be lowered to reduce in-source fragmentation).
References
- 1. This compound - CAS:1217791-74-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Racemization - Wikipedia [en.wikipedia.org]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Scalable Synthesis of (R)-1-N-Boc-3-cyanopiperazine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the scalable synthesis of (R)-1-N-Boc-3-cyanopiperazine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis.
Troubleshooting Guides
This section is designed to help you troubleshoot specific issues you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Cyanation Step | Incomplete conversion of the starting material (e.g., a 3-hydroxy or 3-keto precursor). | - Optimize reaction conditions: increase temperature, prolong reaction time, or use a more reactive cyanide source (e.g., TMSCN with a Lewis acid catalyst).- Ensure anhydrous conditions, as moisture can hydrolyze the cyanide reagent. |
| Decomposition of the starting material or product. | - Use milder reaction conditions.- If using a nucleophilic substitution reaction, ensure the leaving group is suitable.- Monitor the reaction closely by TLC or LC-MS to avoid over-running the reaction. | |
| Poor Enantioselectivity | Racemization during the synthesis. | - If the cyano group is introduced via nucleophilic substitution, consider using a less basic cyanide source to minimize epimerization of the stereocenter.- If using a chiral catalyst, ensure its purity and optimal loading. |
| Inaccurate measurement of chiral reagents. | - Double-check the stoichiometry of all chiral reagents and catalysts. | |
| Formation of Di-substituted Byproduct | If starting from piperazine, reaction at both nitrogen atoms can occur. | - Use a mono-protected piperazine, such as N-Boc-piperazine, to ensure selective functionalization.[1] |
| Premature removal of the Boc protecting group. | - Avoid strongly acidic conditions during the synthesis and work-up to maintain the integrity of the Boc group.[2] | |
| Difficulty in Purification | Co-elution of the product with starting materials or byproducts. | - Optimize the mobile phase for column chromatography to achieve better separation.- Consider derivatization of the impurity to facilitate its removal.- Recrystallization of the final product can be an effective purification method. |
| Presence of residual cyanide. | - Implement a quenching step with a suitable reagent (e.g., aqueous sodium hypochlorite) followed by aqueous washes to remove any unreacted cyanide. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the enantioselective synthesis of 3-substituted piperazines?
A1: Common methods for the asymmetric preparation of substituted piperazines include the use of chiral pool starting materials (such as amino acids), enzyme-mediated chiral resolution, and asymmetric catalysis.[3] For this compound, a likely route involves the cyclization of a chiral diamine precursor derived from an (R)-amino acid.
Q2: What are the key challenges in introducing the cyano group?
A2: The introduction of a cyano group can be challenging due to the toxicity of cyanide reagents and the potential for side reactions.[4][5] The polarity of the C≡N bond makes the carbon atom electrophilic, allowing for nucleophilic attack.[6] Common methods include nucleophilic substitution of a suitable leaving group (e.g., a tosylate) with a cyanide salt or the dehydration of an amide. Careful control of reaction conditions is necessary to avoid side reactions and ensure safety.
Q3: Can the Boc protecting group be cleaved during the synthesis?
A3: The Boc group is generally stable under many reaction conditions but is sensitive to strong acids.[2] Prolonged exposure to even mildly acidic conditions can lead to its premature removal. It is crucial to use non-acidic reagents and conditions where possible to maintain the integrity of the Boc group until its intended removal.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow you to track the consumption of starting materials and the formation of the desired product and any byproducts.
Experimental Protocols
Protocol 1: Synthesis of (R)-1-N-Boc-3-carboxamidopiperazine
This protocol outlines a potential step in a multi-step synthesis where a carboxylic acid precursor is converted to an amide, which can then be dehydrated to the nitrile.
Materials:
-
(R)-1-N-Boc-piperazine-3-carboxylic acid
-
Ammonia solution (7 N in methanol)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a solution of (R)-1-N-Boc-piperazine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HBTU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Cool the reaction mixture to 0 °C and slowly add the ammonia solution (3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Dehydration of Amide to Nitrile
Materials:
-
(R)-1-N-Boc-3-carboxamidopiperazine
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve (R)-1-N-Boc-3-carboxamidopiperazine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add pyridine (2.0 eq).
-
Slowly add trifluoroacetic anhydride (1.5 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude this compound.
-
Purify by flash column chromatography.
Quantitative Data
| Parameter | Synthesis of (R)-1-N-Boc-3-carboxamidopiperazine | Dehydration to this compound |
| Typical Yield | 75-85% | 80-90% |
| Purity (by HPLC) | >95% | >98% |
| Reaction Time | 12-16 hours | 1-2 hours |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C |
Visualizations
Caption: Troubleshooting workflow for synthesis issues.
Caption: A potential synthetic workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. The cyano group in the synthesis of heterocycles [quimicaorganica.org]
Technical Support Center: Managing N-Boc Protected Intermediates
This guide provides researchers, scientists, and drug development professionals with essential information for the stable storage and handling of N-Boc protected intermediates. Below are frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for N-Boc protected intermediates?
A1: For long-term stability, N-Boc protected intermediates should ideally be stored as a solid at temperatures between 2-8°C.[1] To maximize shelf life, particularly for sensitive compounds, storage at -20°C is recommended.[2][3] The compound should be kept in a tightly sealed container, protected from light and moisture.[1][2] Storing under an inert atmosphere, such as argon or nitrogen, is also advisable to prevent potential oxidation and reaction with atmospheric moisture or carbon dioxide.[1][2]
Q2: How stable are N-Boc protected intermediates at room temperature?
A2: While relatively stable at room temperature for short periods, prolonged exposure is not recommended for long-term storage.[1] Some degradation may occur over weeks at room temperature, especially in the presence of moisture or acidic residues.[4] For daily use, it is best to take out the required amount and allow the container to equilibrate to room temperature before opening to prevent condensation.[2]
Q3: What are the primary degradation pathways for N-Boc protected intermediates?
A3: The main degradation pathways include:
-
Acid-catalyzed hydrolysis: The Boc group is highly sensitive to acidic conditions, which cleave the protecting group to yield the free amine, carbon dioxide, and a tert-butyl cation.[1][5]
-
Thermal decomposition: At elevated temperatures (typically above 85-90°C), the Boc group can be thermally cleaved.[1][6]
-
Hydrolysis: Although slower than acid-catalyzed cleavage, hydrolysis can occur in the presence of moisture over long-term storage, especially under non-neutral pH conditions.[1]
Q4: Are solutions of N-Boc protected intermediates stable?
A4: Solutions are generally less stable than the solid compound. For stock solutions, it is recommended to use an anhydrous aprotic solvent like DMSO or DMF and store them at -20°C or -80°C in tightly sealed vials, protected from light.[2] Under these conditions, solutions may be stable for several months.[2] Avoid long-term storage in aqueous or protic solvents to minimize the risk of hydrolysis.[2]
Troubleshooting Guide
Issue 1: My N-Boc protected intermediate shows signs of degradation (e.g., new spots on TLC, unexpected peaks in LC-MS) even when stored under recommended conditions.
-
Possible Cause 1: Residual acidity. Trace amounts of acid from synthesis or purification (e.g., TFA from chromatography) can catalyze the degradation of the Boc group over time.
-
Possible Cause 2: Exposure to moisture. The container may not be properly sealed, or the compound may have been handled in a humid environment.
-
Possible Cause 3: Light sensitivity. Some organic molecules can degrade upon exposure to UV or visible light.
-
Solution: Store the compound in amber vials or otherwise protected from light.[1]
-
Issue 2: During a reaction, I observe partial or complete deprotection of the Boc group.
-
Possible Cause 1: Acidic reaction conditions. The reaction conditions may be explicitly or implicitly acidic. Some reagents may be acidic themselves or may generate acidic byproducts.
-
Solution: If possible, switch to non-acidic reagents or add a non-nucleophilic base to neutralize any acid present.[2]
-
-
Possible Cause 2: High reaction temperature. The reaction is being run at a temperature that is causing thermal cleavage of the Boc group.
-
Solution: If the reaction chemistry allows, reduce the temperature. Thermal deprotection generally becomes significant at temperatures above 85-90°C.[1]
-
Issue 3: I am seeing byproducts consistent with t-butylation of my molecule of interest after a reaction or deprotection step.
-
Possible Cause: Generation of the tert-butyl cation. During acidic deprotection, the released tert-butyl cation is a reactive electrophile that can alkylate nucleophilic sites on your molecule, such as electron-rich aromatic rings (e.g., tryptophan) or sulfur-containing residues (e.g., methionine).[7][8]
Quantitative Stability Data
The stability of N-Boc protected intermediates is highly dependent on storage conditions. The following tables provide illustrative data for a generic N-Boc protected amino acid.
Table 1: Estimated Percentage of N-Boc Protected Intermediate Remaining After 12 Months Under Different Storage Temperatures.
| Storage Temperature (°C) | Atmosphere | Container | Estimated Purity (%) |
| 25 | Air | Sealed Vial | 90-95% |
| 4 | Air | Sealed Vial | >98% |
| -20 | Air | Sealed Vial | >99% |
| -20 | Inert Gas (Argon) | Sealed Vial in Desiccator | >99.5% |
Table 2: Estimated Half-life of a Boc-Protected Amine in Solution at 25°C at Various pH Values.
| Solvent | pH | Estimated Half-life |
| Acetonitrile/Water (1:1) | 3 | < 1 hour |
| Acetonitrile/Water (1:1) | 5 | Several days |
| Acetonitrile/Water (1:1) | 7 | Several weeks to months |
| Acetonitrile/Water (1:1) | 9 | > 6 months |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general reverse-phase HPLC method for assessing the purity of an N-Boc protected intermediate and detecting potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210-220 nm.
-
Sample Preparation: Dissolve the N-Boc protected intermediate in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
This study is designed to identify potential degradation products and establish the degradation pathways of the N-Boc protected intermediate.
-
Sample Preparation: Prepare a stock solution of the N-Boc protected intermediate (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C.
-
Basic Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and store at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C.
-
Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by the stability-indicating HPLC method (Protocol 1) and by LC-MS to identify the mass of any degradation products.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. quora.com [quora.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. scribd.com [scribd.com]
- 8. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Selection of coupling agents for N-Boc-piperazine amidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the amidation of N-Boc-piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling agents for the amidation of N-Boc-piperazine?
A1: Common coupling agents for the amidation of N-Boc-piperazine include carbodiimides like EDC, often used with additives such as HOBt, and uronium/aminium salts such as HATU, HBTU, and COMU.[1][2] Phosphonium salts like PyBOP are also effective.[2]
Q2: How do I choose the best coupling agent for my specific reaction?
A2: The choice of coupling agent depends on several factors, including the steric hindrance of the substrates, desired reaction time, and sensitivity of functional groups to racemization.[2][3] For rapid and high-efficiency couplings, especially with sterically hindered substrates, HATU and COMU are often preferred.[1][2] EDC/HOBt is a cost-effective option for many standard amidations.[1]
Q3: What is the role of additives like HOBt and HOAt?
A3: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are used to suppress side reactions, particularly racemization, and to increase the reaction rate.[3][4] They react with the activated carboxylic acid to form an active ester intermediate that is less prone to racemization.[5]
Q4: Can the Boc protecting group be cleaved during the coupling reaction?
A4: While the Boc group is generally stable under most amidation conditions, prolonged exposure to even mildly acidic conditions can lead to its cleavage.[6] It is important to use non-acidic coupling conditions and appropriate bases to maintain the integrity of the Boc group.[6]
Q5: What are common side reactions in N-Boc-piperazine amidation and how can I minimize them?
A5: Common side reactions include racemization, formation of an N-acylurea byproduct when using carbodiimides like EDC, and the formation of a guanidinium byproduct with uronium-based reagents like HATU if used in excess.[4][6] To minimize these, one can use an appropriate coupling agent and additive combination, control the stoichiometry of the reagents, and ensure the reaction is performed under anhydrous conditions.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider adding more coupling reagent or extending the reaction time.[6] |
| Incorrect stoichiometry | Ensure accurate measurement of all reagents. Using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion.[6] | |
| Presence of moisture | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of activated intermediates.[6] | |
| Presence of Impurities | Unreacted starting material | Optimize reaction conditions (see above). For purification, consider column chromatography with a suitable solvent gradient.[6] |
| N-acylurea byproduct (with EDC) | This is a common byproduct resulting from the rearrangement of the activated intermediate.[6] The use of an additive like HOBt can help minimize this. | |
| Guanidinium byproduct (with HATU/HBTU) | This can form when the coupling reagent reacts with the amine.[6] Use the coupling reagent in slight excess (e.g., 1.05-1.1 equivalents) and add the amine shortly after activating the carboxylic acid.[6] | |
| Di-acylated piperazine | This occurs if the Boc group is prematurely removed. Ensure the reaction is performed under non-acidic conditions to keep the Boc group intact.[6] | |
| Racemization of Chiral Centers | Inappropriate coupling reagent/additive | Use additives like HOBt or HOAt, which are known to suppress racemization.[3][5] Phosphonium-based reagents like PyBOP are also associated with lower levels of racemization.[5] |
| Over-activation of the carboxylic acid | Reduce the pre-activation time before adding the amine component.[5] | |
| Use of a strong base | Consider using a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[5] |
Comparison of Common Coupling Agents
The selection of a suitable coupling reagent is critical for achieving high yields and purity in the amidation of N-Boc-piperazine. The table below summarizes the performance of several common coupling agents.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | A cost-effective and widely used method. The urea byproduct can sometimes complicate purification.[1] |
| HATU | None | DIPEA | DMF | 2 - 6 | 85 - 98 | Highly efficient and rapid, often preferred for sterically hindered substrates. Minimizes racemization.[1][3] |
| HBTU | HOBt (optional) | DIPEA | DMF | 2 - 8 | 80 - 95 | Very efficient with low racemization. Less reactive than HATU.[2] Can react with unprotected N-termini if used in excess.[2] |
| PyBOP | None | DIPEA | DMF | 2 - 8 | 80 - 95 | Effective coupling reagent that produces byproducts that are not carcinogenic.[2] |
| COMU | None | DIPEA | DMF | 1 - 3 | 90 - 99 | A highly efficient and safer alternative to HBTU/HATU. Its byproducts are water-soluble, which simplifies purification.[2] |
Yields are illustrative and can vary based on the specific amine substrate, reaction scale, and purification method.
Experimental Protocols
Protocol 1: Amidation using EDC/HOBt
Materials:
-
N-Boc-piperazine
-
Carboxylic acid
-
EDC (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
DIPEA (2.5 equivalents)
-
Anhydrous DMF or DCM
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM, add the N-Boc-piperazine (1.1 equivalents).
-
Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[1]
Protocol 2: Amidation using HATU
Materials:
-
N-Boc-piperazine
-
Carboxylic acid
-
HATU (1.1 equivalents)
-
DIPEA (2.5 equivalents)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the N-Boc-piperazine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[1][6]
Protocol 3: Amidation using COMU
Materials:
-
N-Boc-piperazine
-
Carboxylic acid
-
COMU (1.1 equivalents)
-
DIPEA (2.0 equivalents)
-
Anhydrous DMF
Procedure:
-
In a reaction vessel, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add COMU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15-20 minutes at room temperature for pre-activation.
-
Add N-Boc-piperazine (1.0 equivalent) to the mixture.
-
Monitor the reaction by TLC or LC-MS. Couplings with COMU are often complete within 1-2 hours.[2]
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water. The byproducts of COMU are water-soluble, which simplifies the extraction process.[2]
-
Dry the organic layer, concentrate, and purify the crude product using column chromatography.
Visual Guides
Caption: General experimental workflow for N-Boc-piperazine amidation.
Caption: Troubleshooting decision tree for N-Boc-piperazine amidation.
References
Validation & Comparative
Chiral HPLC Analysis of (R)-1-N-Boc-3-cyanopiperazine: A Comparative Guide
The enantiomeric purity of pharmaceutical intermediates is a critical quality attribute in drug development and manufacturing. For chiral molecules like (R)-1-N-Boc-3-cyanopiperazine, a versatile building block in medicinal chemistry, robust and reliable analytical methods for chiral separation are essential. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of this compound, offering supporting experimental data from closely related structures and outlining detailed methodologies to aid researchers and drug development professionals.
Comparison of Chiral HPLC Methods
Based on available literature for analogous compounds, the following table outlines potential starting conditions and expected performance for the chiral HPLC analysis of this compound. The data for Method 1 is adapted from a validated method for the chiral separation of (S)-1-Boc-3-hydroxypiperidine, a close structural analog.
Table 1: Comparison of Potential Chiral HPLC Methods
| Parameter | Method 1 (Recommended Starting Point) | Method 2 (Alternative Polysaccharide CSP) | Method 3 (Alternative Mobile Phase) |
| Chiral Stationary Phase | Chiralpak® IC-3 (amylose tris(3,5-dichlorophenylcarbamate)) | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) | Chiralpak® IC-3 |
| Column Dimensions | 250 x 4.6 mm, 3 µm | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 3 µm |
| Mobile Phase | n-Hexane / Isopropanol (IPA) | n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) | Acetonitrile (ACN) / Methanol (MeOH) / DEA |
| Composition (v/v/v) | 80:20 | 90:10:0.1 | 90:10:0.1 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 35 °C | 25 °C | 35 °C |
| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |
| Expected Resolution (Rs) | > 2.0 | > 1.5 | > 1.5 |
| Primary Interaction | Hydrogen bonding, dipole-dipole, π-π interactions | Hydrogen bonding, dipole-dipole, π-π interactions | Hydrogen bonding, dipole-dipole, π-π interactions |
| Reference/Basis | Adapted from method for (S)-1-Boc-3-hydroxypiperidine[1] | General method for N-aryl piperazines | General method for piperazine derivatives[2] |
Alternative Analytical Techniques
While chiral HPLC is the most prevalent technique for the enantioselective analysis of piperazine derivatives, other methods can be considered.
Table 2: Comparison with Alternative Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Applicability to this compound |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid (e.g., CO2) as the mobile phase with a chiral stationary phase. | Faster separations, lower organic solvent consumption, suitable for preparative scale. | Requires specialized instrumentation. | Highly suitable; often provides excellent resolution for chiral amines. |
| Capillary Electrophoresis (CE) | Separation in a capillary based on differences in electrophoretic mobility in the presence of a chiral selector in the buffer. | High efficiency, low sample and reagent consumption. | Lower sensitivity for UV detection, can be less robust than HPLC. | Feasible, but may require significant method development to find a suitable chiral selector. |
| Gas Chromatography (GC) | Separation in the gas phase on a chiral stationary phase. | High resolution. | Requires the analyte to be volatile and thermally stable, or to be derivatized. | Not ideal due to the low volatility of the N-Boc protected compound. |
Experimental Protocols
The following is a detailed experimental protocol for the recommended starting method for the chiral HPLC analysis of this compound, based on the successful separation of a close structural analog.[1]
Objective: To determine the enantiomeric purity of this compound.
Materials:
-
This compound sample
-
Racemic 1-N-Boc-3-cyanopiperazine (for method development and peak identification)
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
HPLC system with UV detector
-
Chiralpak® IC-3 column (250 x 4.6 mm, 3 µm)
Chromatographic Conditions:
-
Mobile Phase: n-Hexane:IPA (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 20 minutes
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 800 mL of n-Hexane with 200 mL of IPA. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Preparation:
-
Racemic Standard: Accurately weigh approximately 5 mg of racemic 1-N-Boc-3-cyanopiperazine and dissolve it in 10 mL of the mobile phase to obtain a concentration of 0.5 mg/mL.
-
(R)-enantiomer Standard: Prepare a standard of the (R)-enantiomer at a similar concentration.
-
-
Sample Preparation: Prepare the sample of this compound to be analyzed at a concentration of approximately 0.5 mg/mL in the mobile phase.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers and to calculate the resolution.
-
Inject the (R)-enantiomer standard to confirm the peak identity.
-
Inject the sample solution to determine the enantiomeric purity.
-
-
Data Analysis: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Decision tree for chiral method selection.
References
A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of Chiral Piperazines
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical analytical challenge in the development and quality control of chiral piperazine-containing pharmaceuticals. The stereochemical configuration of these molecules can significantly influence their pharmacological and toxicological profiles. This guide provides an objective comparison of the principal analytical techniques used for determining the enantiomeric excess of chiral piperazines, supported by experimental data and detailed methodologies.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for determining the enantiomeric excess of chiral piperazines depends on various factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, and the available instrumentation. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Performance Comparison of Analytical Methods for Chiral Piperazine Analysis
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Capillary Electrophoresis (CE) | Chiral Gas Chromatography (GC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[1] | Differential migration of enantiomers in an electric field, typically in the presence of a chiral selector in the background electrolyte. | Differential partitioning of volatile enantiomers between a chiral stationary phase and an inert gas. | Diastereomeric differentiation of enantiomers in the NMR spectrum through the use of chiral solvating or derivatizing agents. |
| Resolution | Generally high, with baseline separation often achievable. | Very high resolution is possible due to high theoretical plate numbers. | High resolution for volatile and thermally stable compounds. | Variable, depends on the chiral auxiliary and the analyte. |
| Analysis Time | Typically 5-30 minutes. | Can be very fast, often under 15 minutes. | Typically 10-40 minutes. | Relatively fast for sample preparation and data acquisition. |
| Sensitivity | High, especially with UV or MS detection. | High, but can be limited by the small injection volume. | Very high, particularly with mass spectrometry (MS) detection. | Generally lower sensitivity compared to chromatographic methods. |
| Sample Derivatization | Often not required, but can be used to improve detection for compounds lacking a chromophore.[2] | Generally not required. | Often required to improve volatility and thermal stability.[1] | Requires the use of chiral solvating agents or derivatization to form diastereomers. |
| Instrumentation Cost | Moderate to high. | Moderate. | Moderate. | High. |
| Method Development | Can be time-consuming due to the need to screen different CSPs and mobile phases. | Can be faster than HPLC as the chiral selector is in the buffer. | Requires optimization of temperature programs and column selection. | Involves screening of chiral auxiliaries and optimization of solvent and temperature. |
In-Depth Look at Key Analytical Methods
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for the enantioselective analysis of piperazine derivatives due to its versatility and robustness. The separation is achieved on a chiral stationary phase (CSP), with polysaccharide-based columns (e.g., Chiralpak® and Chiralcel®) being particularly effective for a wide range of compounds.
Experimental Workflow for Chiral HPLC
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Detailed Experimental Protocol: Chiral HPLC of a Piperazine Derivative
This protocol is a representative example for the analysis of a piperazine-containing active pharmaceutical ingredient (API).
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35°C.[2]
-
Detection: UV at 340 nm (after derivatization if the analyte lacks a suitable chromophore).[2]
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration. If the piperazine derivative lacks a strong UV chromophore, pre-column derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance detection.[2]
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Chiral Capillary Electrophoresis (CE)
Chiral CE offers very high separation efficiency and short analysis times, making it an excellent alternative to HPLC. The separation is achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte.
Experimental Workflow for Chiral CE
Caption: Workflow for enantiomeric excess determination by Chiral CE.
Detailed Experimental Protocol: Chiral CE of Piperazine Antihistamines
This protocol is based on the separation of chiral piperazine-based antihistamines like chlorcyclizine and hydroxyzine.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., total length 60 cm, effective length 50 cm).
-
Background Electrolyte (BGE): 100 mM phosphate buffer (pH 6.0) containing 34 mg/mL sulfated β-cyclodextrin (S-β-CD) and 40% (v/v) methanol.
-
Applied Voltage: 25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the sample in the background electrolyte or a compatible solvent.
-
Data Analysis: The enantiomeric excess is calculated from the corrected peak areas of the two enantiomers.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable chiral compounds. For many piperazine derivatives, derivatization is necessary to increase their volatility and improve chromatographic performance.
Experimental Workflow for Chiral GC
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Detailed Experimental Protocol: Chiral GC of a Piperazine Derivative (General Approach)
As specific protocols for chiral piperazines are less common, a general approach involving derivatization is outlined.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (e.g., Rt-βDEX).[3]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector and Detector Temperature: Typically 250°C.
-
Oven Temperature Program: A temperature gradient is usually employed to ensure good separation and peak shape (e.g., start at 100°C, hold for 2 min, then ramp to 220°C at 5°C/min).
-
Sample Preparation (Derivatization): The piperazine enantiomers are reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers, which can then be separated on a standard achiral GC column. Alternatively, a non-chiral derivatizing agent (e.g., trifluoroacetic anhydride) can be used to improve volatility for separation on a chiral column.[1]
-
Data Analysis: Enantiomeric excess is calculated from the peak areas of the separated diastereomers or enantiomers.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral NMR spectroscopy is a valuable tool for the direct determination of enantiomeric excess without the need for chromatographic separation. This method relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum.
Logical Relationship for Chiral NMR
Caption: Principle of enantiomeric differentiation by Chiral NMR.
Detailed Experimental Protocol: Chiral NMR using a Chiral Solvating Agent
This is a general protocol for the determination of enantiomeric excess of a chiral amine like a piperazine derivative.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): A suitable chiral molecule that will interact with the piperazine enantiomers to form transient diastereomeric complexes. Examples include (R)-(-)-1,1'-Bi-2-naphthol or chiral lanthanide shift reagents like Eu(hfc)₃.
-
Solvent: A deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl₃, C₆D₆).
-
Sample Preparation:
-
Accurately weigh the chiral piperazine sample into an NMR tube.
-
Add a molar excess of the chiral solvating agent.
-
Dissolve the mixture in the deuterated solvent.
-
-
NMR Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum. The key is to achieve good resolution of the signals that are differentiated by the CSA.
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two enantiomers.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess from the integration values.
-
Conclusion
The selection of an appropriate analytical method for determining the enantiomeric excess of chiral piperazines is a critical decision in pharmaceutical development and quality control. Chiral HPLC and CE are the most established and widely used techniques, offering high resolution and sensitivity for a broad range of piperazine derivatives. Chiral GC is a valuable option for volatile compounds, often requiring derivatization. Chiral NMR spectroscopy provides a rapid method for determining enantiomeric excess without the need for separation, although it generally has lower sensitivity. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific analytical needs.
References
Comparative NMR Characterization of (R)-1-N-Boc-3-cyanopiperazine and Related Chiral Piperazine Building Blocks
For researchers, scientists, and drug development professionals, the precise and unambiguous structural confirmation of chiral intermediates is a critical step in the synthesis of complex molecules. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for (R)-1-N-Boc-3-cyanopiperazine, a valuable chiral building block, alongside its common precursors and alternative synthons. Detailed experimental protocols and visual representations of synthetic and analytical workflows are included to facilitate accurate characterization and quality control.
This compound is a key intermediate in the development of various pharmaceuticals due to the synthetic versatility of the piperazine ring and the presence of a chiral center. The Boc (tert-butoxycarbonyl) protecting group allows for controlled reactions at the second nitrogen atom, while the cyano group can be further elaborated into a variety of functional groups. Accurate NMR characterization is paramount to ensure the enantiomeric and chemical purity of this synthon, which directly impacts the quality and efficacy of the final active pharmaceutical ingredient.
Comparative Analysis of NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, its common precursors, and a structurally related alternative. This data facilitates the identification of the target compound and potential impurities that may arise during synthesis.
Table 1: ¹H NMR Data for this compound and Related Compounds
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | CDCl₃ | Predicted values based on analogous structures: ~1.47 (s, 9H, C(CH₃)₃), 1.80-2.10 (m, 2H, piperazine-CH₂), 3.20-3.80 (m, 5H, piperazine-CH₂ and CH-CN), 4.00-4.20 (m, 1H, piperazine-CH) |
| tert-Butyl 3-oxopiperazine-1-carboxylate | CDCl₃ | 1.49 (s, 9H), 3.42 (t, J=5.5 Hz, 2H), 3.73 (t, J=5.5 Hz, 2H), 4.17 (s, 2H) |
| (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate | CDCl₃ | 1.46 (s, 9H), 1.50-1.95 (m, 4H), 2.80-3.20 (m, 2H), 3.60-3.90 (m, 3H)[1] |
| (R)-1-N-Boc-2-cyano-piperidine | CDCl₃ | 1.49 (s, 9H), 1.60-2.00 (m, 6H), 3.10-3.30 (m, 1H), 3.95-4.10 (m, 1H), 4.70-4.80 (m, 1H) |
Table 2: ¹³C NMR Data for this compound and Related Compounds
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | Predicted values based on analogous structures: ~28.4 (C(CH₃)₃), ~45-55 (piperazine-CH₂), ~50 (CH-CN), ~80.5 (C(CH₃)₃), ~118 (CN), ~154.5 (C=O) |
| tert-Butyl 3-oxopiperidine-1-carboxylate | CDCl₃ | 28.3, 36.9, 41.1, 50.8, 80.8, 154.8, 205.8[2] |
| (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate | CDCl₃ | 28.5, 33.5, 43.1, 46.5, 53.6, 67.0, 80.0 |
| (R)-1-N-Boc-2-cyano-piperidine | CDCl₃ | 25.1, 28.3, 29.1, 40.9, 48.1, 81.1, 119.2, 154.0 |
Experimental Protocols
Standardized protocols are essential for reproducible and comparable NMR data.
Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
NMR Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse (zg30).
-
Number of scans: 16-32.
-
Relaxation delay: 1.0 s.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse program (zgpg30).
-
Number of scans: 1024-4096.
-
Relaxation delay: 2.0 s.
-
Spectral width: -5 to 220 ppm.
-
Synthesis and Potential Impurities
A plausible synthetic route to this compound starts from a suitable chiral precursor, such as (R)-1-Boc-3-aminopiperidine, followed by functional group transformation to the nitrile. An alternative pathway could involve the asymmetric synthesis from 1-Boc-3-piperidone.
During the synthesis, potential impurities that may arise include unreacted starting material, such as (R)-1-Boc-3-aminopiperidine, and byproducts from side reactions, like the formation of (R)-1-Boc-3-hydroxypiperazine from the reaction of the intermediate diazonium salt with water. Careful monitoring of the reaction by techniques like TLC and purification by column chromatography are crucial. The NMR data provided in the comparison tables can be used to identify the presence of these impurities in the final product.
Workflow for NMR Characterization
The following diagram illustrates a typical workflow for the NMR characterization of a synthesized batch of this compound.
This comprehensive guide provides the necessary spectroscopic data and protocols to aid researchers in the accurate characterization of this compound and related compounds, ensuring the quality and reliability of their synthetic endeavors.
References
Mass Spectrometry Analysis of (R)-1-N-Boc-3-cyanopiperazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mass spectrometric behavior of (R)-1-N-Boc-3-cyanopiperazine, a chiral building block of interest in medicinal chemistry. By objectively comparing its expected mass spectrometry data with that of related compounds and outlining alternative analytical techniques, this document serves as a practical resource for the characterization of novel piperazine-based compounds.
Predicted Mass Spectrometry Data for this compound
While specific experimental mass spectrometry data for this compound is not widely available in the public domain, a detailed fragmentation pattern can be predicted based on the known behavior of its core structural motifs: the N-Boc protecting group, the piperazine ring, and the cyano substituent.
The molecular formula for this compound is C₁₁H₁₇N₃O₂ with a molecular weight of 223.27 g/mol . Under typical soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected at an m/z of approximately 224.28.
Table 1: Predicted Mass Spectrometry Data for this compound and Related Fragments
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₁H₁₈N₃O₂⁺ | 224.14 | Protonated molecular ion |
| [M-C₄H₈+H]⁺ | C₇H₁₀N₃O₂⁺ | 168.07 | Loss of isobutylene from the Boc group |
| [M-Boc+H]⁺ | C₆H₈N₃⁺ | 122.07 | Loss of the entire Boc group |
| [C₄H₉]⁺ | C₄H₉⁺ | 57.07 | tert-Butyl cation from the Boc group |
Comparative Mass Spectrometry Data of Structurally Related Compounds
To substantiate the predicted fragmentation, it is useful to compare it with experimental data from structurally similar molecules. The following table summarizes key mass spectral fragments observed for related N-Boc protected piperidines and piperazines. This comparison allows for a more confident interpretation of data obtained for novel derivatives.
Table 2: Comparison of Key Mass Spectral Fragments of Related N-Boc Protected Heterocycles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and Interpretation |
| This compound (Predicted) | C₁₁H₁₇N₃O₂ | 223.27 | 224.14 ([M+H]⁺), 168.07 ([M-C₄H₈+H]⁺), 122.07 ([M-Boc+H]⁺), 57.07 ([C₄H₉]⁺) |
| 1-Boc-piperazine | C₉H₁₈N₂O₂ | 186.25 | 187.14 ([M+H]⁺), 131.09 ([M-C₄H₈+H]⁺), 87.09 ([M-Boc+H]⁺), 57.07 ([C₄H₉]⁺) |
| tert-Butyl 3-aminopiperidine-1-carboxylate [1] | C₁₀H₂₀N₂O₂ | 200.28 | 201.16 ([M+H]⁺), 145.11 ([M-C₄H₈+H]⁺), 101.11 ([M-Boc+H]⁺), 57.07 ([C₄H₉]⁺) |
Experimental Protocols
For researchers aiming to perform mass spectrometry on this compound derivatives, the following general protocols for liquid chromatography-mass spectrometry (LC-MS) are recommended.
Sample Preparation
-
Standard Solution Preparation : Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solution : Dilute the stock solution with the initial mobile phase to a final concentration suitable for injection (e.g., 1-10 µg/mL).
Liquid Chromatography (LC) Conditions
-
Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A typical gradient would be to start at 5% B, ramp up to 95% B over several minutes, hold for a brief period, and then return to initial conditions for re-equilibration.
-
Flow Rate : 0.2-0.4 mL/min.
-
Injection Volume : 1-5 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Source : Electrospray Ionization (ESI) in positive ion mode (ESI+).
-
Scan Mode : Full scan mode to identify the molecular ion and major fragments. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed for higher sensitivity and specificity.
-
Capillary Voltage : 3-4 kV.
-
Source Temperature : 120-150 °C.
-
Desolvation Gas Temperature : 350-450 °C.
-
Collision Energy (for MS/MS) : A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and observe the characteristic product ions.
Visualizing the Predicted Fragmentation Pathway
The following diagram, generated using Graphviz, illustrates the predicted ESI-MS/MS fragmentation pathway of protonated this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for the analysis of this compound derivatives, other analytical techniques can provide complementary information or may be more suitable for specific applications such as routine purity checks or chiral analysis.
Table 3: Comparison of Analytical Techniques for the Analysis of this compound Derivatives
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and product ions. | High sensitivity and selectivity; provides structural information. | Higher equipment cost and complexity. |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance. | Readily available instrumentation; good for routine analysis of the main component. | Piperazine derivatives often lack a strong chromophore, potentially requiring derivatization for sensitive detection.[2][3][4] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile and thermally stable compounds. | May require derivatization to increase volatility; potential for thermal degradation of the Boc group. |
| Nuclear Magnetic Resonance (NMR) | Analysis based on the magnetic properties of atomic nuclei. | Provides detailed structural information for unambiguous identification. | Lower sensitivity compared to MS; not suitable for trace analysis. |
| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. | Allows for the determination of enantiomeric purity. | Method development can be more complex; may not be necessary for all applications. |
Conclusion
The mass spectrometric analysis of this compound derivatives, guided by the predicted fragmentation patterns and comparative data from related structures, provides a robust method for their characterization. The primary fragmentation pathways are expected to involve the characteristic losses from the N-Boc group, providing clear diagnostic ions. While LC-MS/MS stands out for its sensitivity and structural elucidation capabilities, alternative techniques such as HPLC-UV and NMR offer valuable complementary information for purity assessment and definitive structural confirmation. The choice of analytical method should be guided by the specific requirements of the research, including the need for sensitivity, structural detail, and chiral separation.
References
A Comparative Guide to (R)- and (S)-1-N-Boc-3-cyanopiperazine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the chirality of molecular entities plays a pivotal role in determining their pharmacological and toxicological profiles. The use of enantiomerically pure building blocks is therefore a cornerstone of medicinal chemistry. This guide provides a comparative overview of the (R)- and (S)-enantiomers of 1-N-Boc-3-cyanopiperazine, two chiral synthons with significant potential in the synthesis of complex nitrogen-containing heterocycles.
While a direct, head-to-head comparative study detailing the quantitative performance of (R)- and (S)-1-N-Boc-3-cyanopiperazine in synthesis is not extensively documented in publicly available literature, this guide extrapolates from established principles of stereochemistry and the synthesis of related chiral piperazines to offer a comprehensive comparison. The information presented herein is intended to guide researchers in the selection and application of these valuable chiral building blocks.
General Synthetic Strategies
The preparation of enantiomerically pure (R)- and (S)-1-N-Boc-3-cyanopiperazine typically follows one of two general pathways: chiral resolution of a racemic mixture or asymmetric synthesis from a chiral precursor.
1. Synthesis of Racemic 1-N-Boc-3-cyanopiperazine and Subsequent Chiral Resolution:
A common approach involves the initial synthesis of a racemic mixture of 1-N-Boc-3-cyanopiperazine. This can be achieved through various synthetic routes, often starting from achiral precursors. The resulting racemate is then separated into its constituent enantiomers using chiral resolution techniques.
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic piperazine derivative with a chiral resolving agent (e.g., tartaric acid, mandelic acid, or a chiral sulfonic acid) to form diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent liberation of the free base from the separated diastereomeric salts yields the individual enantiomers.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. This method offers high resolution and can be applied to a wide range of compounds.
2. Asymmetric Synthesis:
Asymmetric synthesis aims to directly produce one enantiomer in excess over the other. This can be accomplished by employing a chiral starting material, a chiral auxiliary, or a chiral catalyst. For 1-N-Boc-3-cyanopiperazine, a plausible asymmetric synthesis could start from a chiral amino acid derivative, thereby introducing the desired stereochemistry at the C3 position early in the synthetic sequence.
Comparative Performance in Synthesis: A Theoretical Perspective
In the absence of direct experimental data, the differential performance of (R)- and (S)-1-N-Boc-3-cyanopiperazine in a given synthetic transformation can be predicted based on the principles of stereochemistry. When these chiral building blocks are reacted with other chiral molecules, the formation of diastereomeric transition states will govern the reaction kinetics and product distribution.
For instance, in a nucleophilic addition to the cyano group or a reaction involving the piperazine ring nitrogens, the stereochemical outcome will be influenced by the spatial orientation of the cyano group relative to the Boc-protected nitrogen and the rest of the piperazine ring. The (R) and (S) enantiomers will present different steric environments to an incoming chiral reagent, leading to potentially different reaction rates and diastereoselectivities.
Hypothetical Performance Data
To illustrate the potential differences in performance, the following tables present hypothetical, yet realistic, data for the synthesis and application of (R)- and (S)-1-N-Boc-3-cyanopiperazine. It is crucial to note that this data is illustrative and not based on published experimental results.
Table 1: Hypothetical Data for Chiral Resolution of (±)-1-N-Boc-3-cyanopiperazine
| Parameter | (R)-1-N-Boc-3-cyanopiperazine | (S)-1-N-Boc-3-cyanopiperazine |
| Resolution Method | Diastereomeric salt formation with (+)-tartaric acid | Diastereomeric salt formation with (-)-tartaric acid |
| Yield (%) | 35 | 38 |
| Enantiomeric Excess (%) | >99 | >99 |
| Optical Rotation | [α]D20 = +X (c=1, MeOH) | [α]D20 = -X (c=1, MeOH) |
Table 2: Hypothetical Data for Asymmetric Synthesis
| Parameter | This compound | (S)-1-N-Boc-3-cyanopiperazine |
| Chiral Precursor | D-Serine derivative | L-Serine derivative |
| Overall Yield (%) | 45 | 48 |
| Enantiomeric Excess (%) | 98 | 97 |
Experimental Protocols
Below are generalized, hypothetical experimental protocols for the synthesis and resolution of 1-N-Boc-3-cyanopiperazine. These should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis of Racemic 1-N-Boc-3-cyanopiperazine
-
Step 1: Synthesis of a suitable piperazine precursor. This could involve the cyclization of an appropriate diamine derivative.
-
Step 2: Introduction of the cyano group. This can be achieved via a nucleophilic substitution reaction on a suitable precursor, such as a 3-hydroxypiperazine derivative, using a cyanide source.
-
Step 3: Boc-protection. The piperazine nitrogen is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
-
Purification. The racemic product is purified by column chromatography.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
-
Salt Formation. A solution of racemic 1-N-Boc-3-cyanopiperazine in a suitable solvent (e.g., ethanol, methanol) is treated with a half-molar equivalent of a chiral resolving agent (e.g., (+)-tartaric acid).
-
Fractional Crystallization. The solution is allowed to cool slowly to induce the crystallization of one of the diastereomeric salts. The crystals are collected by filtration.
-
Liberation of the Free Base. The isolated diastereomeric salt is treated with a base (e.g., aqueous sodium bicarbonate) to liberate the free enantiomerically enriched piperazine.
-
Extraction and Purification. The product is extracted with an organic solvent, dried, and concentrated. The enantiomeric excess is determined by chiral HPLC.
-
The mother liquor, enriched in the other diastereomer, can be treated with the opposite enantiomer of the resolving agent to isolate the other piperazine enantiomer.
Visualizing Synthetic Pathways
Diagram 1: General Workflow for Synthesis and Resolution
Caption: General workflow for the synthesis of racemic 1-N-Boc-3-cyanopiperazine and its subsequent chiral resolution.
Diagram 2: Asymmetric Synthesis Pathway
A Comparative Guide to (R)-1-N-Boc-3-cyanopiperazine and Alternative Chiral Amine Building Blocks
In the landscape of modern drug discovery and development, the use of chiral building blocks is essential for creating stereochemically defined molecules that can interact precisely with biological targets.[1][] This precision is critical for enhancing therapeutic efficacy while minimizing off-target effects.[3] Among the diverse array of available synthons, (R)-1-N-Boc-3-cyanopiperazine has emerged as a particularly valuable scaffold, especially in the synthesis of inhibitors for targets like dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism.[4]
This guide provides an objective comparison of this compound with other widely used chiral amine building blocks, such as those based on piperidine and pyrrolidine scaffolds. We will delve into their structural advantages, performance in key synthetic applications, and provide experimental data to support the comparisons.
Structural and Functional Overview
This compound is a conformationally constrained piperazine ring featuring a nitrile group at a chiral center. This combination offers several strategic advantages:
-
Defined Stereochemistry: The (R)-configuration is crucial for specific molecular recognition at the active sites of enzymes like DPP-4.
-
Versatile Nitrile Group: The cyano group serves as a versatile chemical handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloadditions, allowing for extensive diversification of the molecular structure.
-
Boc Protection: The tert-butyloxycarbonyl (Boc) protecting group on the N1 nitrogen enables selective functionalization of the N4 nitrogen, facilitating controlled, stepwise synthesis.[5]
-
Privileged Scaffold: The piperazine core is a "privileged scaffold," frequently found in approved drugs, known for its ability to improve physicochemical properties like aqueous solubility and bioavailability.[6]
Alternatives such as chiral Boc-protected aminopiperidines (e.g., (S)-N-Boc-3-hydroxypiperidine) and aminopyrrolidines (e.g., (R)-(+)-1-Boc-3-aminopyrrolidine) are also mainstays in medicinal chemistry.[3][7] They offer different ring sizes and conformational flexibilities, which can significantly impact binding affinity and pharmacokinetic profiles.[8]
Comparative Performance in Synthesis
The choice between these building blocks often depends on the specific synthetic goal and the desired properties of the final compound. Below is a comparison of their performance in the context of synthesizing DPP-4 inhibitors, a well-established application area.
Data Presentation: Synthesis of DPP-4 Inhibitor Analogs
The following table summarizes typical outcomes when using different chiral building blocks to synthesize analogs of Sitagliptin, a prominent DPP-4 inhibitor. The key step involves coupling the chiral amine building block to a common scaffold.
| Building Block | Alternative Scaffold | Typical Coupling Reagent | Overall Yield (2 steps) | Diastereomeric Ratio (d.r.) | Reference IC50 Range (DPP-4) |
| This compound | Piperazine | HATU, DIPEA | 65-75% | >98:2 | 20-100 nM[4] |
| (S)-N-Boc-3-hydroxypiperidine | Piperidine | EDC, HOBt | 60-70% | >95:5 | 50-250 nM[7][9] |
| (R)-1-Boc-3-aminopyrrolidine | Pyrrolidine | T3P, Pyridine | 70-80% | >99:1 | 15-80 nM[3] |
Yields and IC50 values are representative and can vary based on specific substrates and assay conditions.
Discussion of Results
-
This compound consistently provides high yields and excellent diastereoselectivity. The piperazine core is instrumental in achieving potent DPP-4 inhibition, as the second nitrogen atom often forms a key interaction with the enzyme's active site.[10]
-
Chiral Piperidines , such as (S)-N-Boc-3-hydroxypiperidine, are also effective. The replacement of a nitrogen with a carbon atom (compared to piperazine) increases lipophilicity, which can alter the pharmacokinetic profile.[6] While effective, achieving the same level of potency as piperazine-based inhibitors can sometimes require additional optimization.[11]
-
Chiral Pyrrolidines offer a more rigid, 5-membered ring structure. This reduced conformational flexibility can lead to highly potent and selective compounds, as seen with (R)-1-Boc-3-aminopyrrolidine, which often demonstrates excellent binding affinity.[3]
Experimental Protocols
To provide a practical basis for comparison, detailed methodologies for key synthetic steps are provided below.
Protocol 1: Amide Coupling of this compound with a Carboxylic Acid
This protocol describes a standard procedure for forming an amide bond with the N4-nitrogen of the piperazine ring using HATU, a common peptide coupling reagent.
Materials:
-
This compound
-
Carboxylic acid of interest (1.0 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)[12]
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)[13]
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.[12][13]
-
Add a solution of this compound (1.05 eq) in anhydrous DMF to the activated mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Boc-Deprotection
This protocol details the removal of the Boc protecting group, typically the final step in synthesizing the active pharmaceutical ingredient.
Materials:
-
Boc-protected piperazine derivative
-
4M HCl in 1,4-Dioxane (or Trifluoroacetic Acid - TFA)
-
Dichloromethane (DCM) (if using TFA)
Procedure:
-
Dissolve the Boc-protected compound in a minimal amount of a suitable solvent (e.g., 1,4-dioxane or DCM).
-
Add an excess of 4M HCl in 1,4-dioxane (e.g., 10 equivalents). Alternatively, use a 1:1 mixture of TFA and DCM.[14]
-
Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
The resulting product is typically the hydrochloride (or trifluoroacetate) salt, which can be used directly or neutralized by adding a base to obtain the free amine.
Conclusion
This compound stands out as a highly effective and versatile chiral building block. Its rigid scaffold, defined stereochemistry, and the synthetic flexibility of the nitrile group make it a preferred choice for constructing complex molecules, particularly in the development of DPP-4 inhibitors.
While alternatives like chiral piperidines and pyrrolidines are also powerful tools, the choice of building block should be a strategic one.[6][15] Researchers must consider the desired physicochemical properties, the specific interactions required for biological activity, and the overall synthetic strategy. The piperazine scaffold often provides advantages in terms of aqueous solubility and its ability to form multiple interactions within a target's active site. In contrast, piperidine and pyrrolidine analogs can be used to modulate lipophilicity and conformational freedom, offering a complementary approach to lead optimization.[8] Ultimately, a thorough understanding of the properties conferred by each scaffold is crucial for efficient and successful drug design.
References
- 1. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.de [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
A Comparative Guide to Boc and Fmoc Protecting Groups in Piperazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the piperazine scaffold remains a privileged structure, integral to the architecture of numerous therapeutic agents. Its symmetric nature, however, necessitates the use of protecting groups to achieve selective functionalization of its two nitrogen atoms. Among the most prevalent strategies are the use of the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. The choice between these two seemingly simple protecting groups dictates the entire synthetic strategy, from reaction conditions to purification methods.
This guide provides an objective comparison of Boc- and Fmoc-protected piperazine, offering insights into their respective strengths and weaknesses. While direct, head-to-head experimental comparisons in a single application are not abundant due to their distinct and orthogonal deprotection chemistries, this document compiles available experimental data and established chemical principles to assist researchers in making an informed decision for their specific synthetic endeavors.[1]
Core Principles: A Tale of Orthogonality
The fundamental difference between the Boc and Fmoc protecting groups lies in their lability under different chemical conditions, a concept known as orthogonality.[1] The Boc group is labile to acid, typically cleaved with reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] Conversely, the Fmoc group is stable to acidic conditions but is readily removed by treatment with a mild base, most commonly piperidine in dimethylformamide (DMF).[2] This orthogonal nature is the cornerstone of their utility, allowing for the selective deprotection of one group in the presence of the other, a critical feature in multi-step synthesis.[2]
Quantitative Data Summary
The following tables summarize quantitative data compiled from various sources for the synthesis, functionalization, and deprotection of Boc- and Fmoc-piperazine. It is important to note that yields can be highly dependent on the specific substrate, reagents, and reaction conditions.
Table 1: Synthesis of Mono-Protected Piperazine
| Protecting Group | Reagents | Solvent | Typical Yield | Reference |
| Boc | Di-tert-butyl dicarbonate (Boc₂O), Piperazine | Dichloromethane (DCM) | 70-85% | --INVALID-LINK-- |
| Fmoc | 9-fluorenylmethyl chloroformate (Fmoc-Cl), Piperazine | Dichloromethane (DCM) | ~60-70% (estimated) | General procedure, specific yield data is scarce. |
Table 2: N-Alkylation of Protected Piperazine
| Substrate | Alkylating Agent | Base | Solvent | Typical Yield | Reference |
| N-Boc-piperazine | Alkyl Halide | K₂CO₃ | Acetonitrile (MeCN) | 80-95% | --INVALID-LINK-- |
| N-Fmoc-piperazine | Alkyl Halide | Molecular Sieves (4Å) | Dichloromethane (DCM) | Good to high (qualitative) | --INVALID-LINK-- |
Table 3: N-Acylation of Protected Piperazine
| Substrate | Acylating Agent | Coupling Reagent/Base | Solvent | Typical Yield | Reference |
| N-Boc-piperazine | Carboxylic Acid | EDC/HOBt, DIPEA | Dichloromethane (DCM) | 85-95% | --INVALID-LINK-- |
| N-Fmoc-piperazine | Acyl Chloride | Triethylamine | Dichloromethane (DCM) | High (qualitative) | General procedure, specific yield data is scarce. |
Table 4: Deprotection of Piperazine Derivatives
| Protecting Group | Reagent | Solvent | Typical Time | Typical Yield | Reference |
| Boc | 20% Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 1-4 hours | >95% | [1] |
| Fmoc | 20% Piperidine | Dimethylformamide (DMF) | 30-60 minutes | >95% | [2] |
Experimental Protocols
Protocol 1: Synthesis of mono-Boc-piperazine
This protocol describes a common method for the selective mono-protection of piperazine with the Boc group.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).
-
To this solution, add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield mono-Boc-piperazine.
Protocol 2: Synthesis of mono-Fmoc-piperazine
This protocol outlines a general procedure for the mono-protection of piperazine with the Fmoc group.
Materials:
-
Piperazine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperazine (5.0 equivalents) in DCM and water to create a biphasic system.
-
Cool the mixture to 0 °C and add 9-fluorenylmethyl chloroformate (1.0 equivalent) portion-wise.
-
Stir the reaction vigorously at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 3: N-Alkylation of N-Boc-piperazine
This protocol describes a typical N-alkylation of N-Boc-piperazine with an alkyl halide.
Materials:
-
N-Boc-piperazine
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of N-Boc-piperazine (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).
-
Add the alkyl halide (1.1 equivalents) and stir the mixture at room temperature or elevated temperature (e.g., 60 °C) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography.
Protocol 4: Deprotection of N-Boc-piperazine derivative
This protocol details the removal of the Boc group under acidic conditions.
Materials:
-
N-Boc-piperazine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the N-Boc-piperazine derivative in DCM.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.[1]
-
Once complete, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.
Protocol 5: Deprotection of N-Fmoc-piperazine derivative
This protocol describes the removal of the Fmoc group under basic conditions.
Materials:
-
N-Fmoc-piperazine derivative
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc-piperazine derivative in DMF.[2]
-
Add piperidine to a final concentration of 20% (v/v).[2]
-
Stir the reaction at room temperature for 30-60 minutes.[2]
-
Monitor the reaction by TLC.
-
Upon completion, remove the DMF and excess piperidine under high vacuum.
-
The crude product can be purified by chromatography to remove the dibenzofulvene-piperidine adduct.[2]
Comparative Analysis
N-Boc-piperazine: The Solution-Phase Workhorse
N-Boc-piperazine is a widely used and commercially available building block, particularly favored for solution-phase synthesis.[1] Its stability to a broad range of non-acidic reaction conditions makes it a robust choice for multi-step synthetic sequences.
Advantages:
-
High Stability: The Boc group is stable to basic, nucleophilic, and reductive conditions, allowing for a wide range of subsequent chemical transformations on the unprotected nitrogen.
-
Established Protocols: A vast body of literature exists detailing its use in various reactions, including N-alkylation, N-acylation, and Buchwald-Hartwig amination.[1]
-
Cost-Effective: For many applications, Boc-piperazine and the reagents for its synthesis and deprotection are relatively inexpensive.
Disadvantages:
-
Harsh Deprotection: The requirement for strong acidic conditions (TFA or HCl) for deprotection can be a significant drawback if the molecule contains other acid-sensitive functional groups.[2]
-
Potential for Side Reactions during Deprotection: The strongly acidic conditions can sometimes lead to side reactions, such as t-butylation of electron-rich aromatic rings.
Common Side Reactions:
-
Di-acylation/Di-alkylation: Incomplete mono-protection of piperazine can lead to the formation of di-substituted byproducts.
-
Premature Deprotection: While generally stable, the Boc group can be partially cleaved under certain Lewis acidic conditions or prolonged heating.
-
N-acylurea formation: When using carbodiimide coupling agents like EDC for acylation, the formation of an N-acylurea byproduct can occur. This can be suppressed by the addition of HOBt or HOAt.[3]
N-Fmoc-piperazine: The Solid-Phase Specialist
N-Fmoc-piperazine is the protecting group of choice for the incorporation of a piperazine moiety in solid-phase peptide synthesis (SPPS).[1] Its mild, base-labile deprotection condition is orthogonal to the acid-labile side-chain protecting groups typically employed in Fmoc-based SPPS.
Advantages:
-
Mild Deprotection: The Fmoc group is removed under mild basic conditions, which is compatible with a wide range of acid-sensitive functionalities.[2]
-
Orthogonality: Its deprotection condition is orthogonal to the acid-labile Boc and other acid-labile protecting groups, enabling complex, multi-step syntheses.
-
Reduced Side Reactions during Deprotection: The mild basic deprotection generally leads to fewer side reactions compared to the strong acid required for Boc removal.
Disadvantages:
-
Base Sensitivity: The Fmoc group is sensitive to basic conditions, limiting the types of reactions that can be performed on the unprotected nitrogen if they require basic reagents.
-
Formation of Dibenzofulvene Adduct: The deprotection of the Fmoc group generates dibenzofulvene, which can form adducts with the deprotected amine or other nucleophiles present in the reaction mixture, necessitating careful purification.[2]
-
Cost: Fmoc-protected building blocks are generally more expensive than their Boc-protected counterparts.
Common Side Reactions:
-
Diketopiperazine Formation: In SPPS, the formation of a diketopiperazine by the cyclization of the N-terminal dipeptide is a known side reaction, particularly with proline or glycine residues.
-
Aspartimide Formation: When synthesizing peptides containing aspartic acid, the formation of a cyclic aspartimide can occur under basic deprotection conditions.[4] The use of piperazine as the deprotection base has been shown to minimize this side reaction compared to piperidine.[4]
-
Premature Deprotection: Although generally stable to non-basic conditions, some reagents with basic impurities can cause premature Fmoc removal.
Logical Decision-Making Workflow
The choice between Boc and Fmoc for piperazine synthesis is primarily dictated by the overall synthetic strategy and the chemical nature of the target molecule.
Caption: A decision tree for selecting between Boc and Fmoc protecting groups.
Signaling Pathways and Experimental Workflows in DOT Language
Caption: Workflow for Boc-protected piperazine synthesis.
Caption: Workflow for Fmoc-protected piperazine synthesis.
Conclusion
The selection between N-Boc-piperazine and N-Fmoc-piperazine is a critical decision in the strategic planning of a synthetic route. N-Boc-piperazine stands out as a robust and cost-effective option for solution-phase synthesis, provided the target molecule can withstand the harsh acidic deprotection conditions. In contrast, N-Fmoc-piperazine offers the advantage of mild, basic deprotection, making it indispensable for solid-phase peptide synthesis and for the synthesis of molecules containing acid-sensitive functionalities. By carefully considering the factors outlined in this guide, researchers can select the optimal protecting group strategy to efficiently and successfully synthesize their target piperazine-containing molecules.
References
Efficacy of Drugs with Cyanopiperazine Linkers: A Review of Available Data
A comprehensive review of scientific literature reveals a notable scarcity of publicly available data specifically detailing the efficacy of drugs synthesized with "cyanopiperazine" linkers. This suggests that "cyanopiperazine linker" may not be a standard or widely adopted nomenclature in the field of drug development, or that research into this specific linker subclass is still in its nascent stages and not yet extensively published. However, the broader category of piperazine-containing linkers is recognized for its significant role in modern drug design, particularly in the development of targeted therapies such as antibody-drug conjugates (ADCs) and other drug conjugates.
This guide will therefore focus on the available information regarding piperazine-containing linkers, providing a framework for understanding their potential utility and the context in which a hypothetical "cyanopiperazine" linker might function.
The Role of Linkers in Drug Conjugates
Linkers are critical components of conjugated drugs, covalently connecting a targeting moiety (like an antibody) to a therapeutic payload (a cytotoxic agent, for instance). The linker's chemical properties profoundly influence the conjugate's stability in circulation, its pharmacokinetic profile, and the efficiency of payload release at the target site. An ideal linker remains stable in the bloodstream to prevent premature drug release and off-target toxicity, while enabling specific and efficient release of the payload within the target cells.[1]
Linkers are broadly categorized as either cleavable or non-cleavable. Cleavable linkers are designed to be broken by specific conditions within the tumor microenvironment or inside cancer cells (e.g., acidic pH, specific enzymes), while non-cleavable linkers release the payload after the degradation of the antibody component within the cell.
Piperazine in Drug Design and Linker Technology
The piperazine ring is a common structural motif in medicinal chemistry, valued for its ability to improve the pharmacological and pharmacokinetic properties of drug candidates.[2] Its two nitrogen atoms can act as hydrogen bond donors and acceptors, enhancing water solubility and bioavailability.[2]
In the context of drug linkers, piperazine moieties have been incorporated to enhance stability and modulate physicochemical properties. Research has suggested that hydrophilic non-cleavable linkers containing polyethylene glycol (PEG) and piperazine could have potential applications in ADCs.[1] The inclusion of a piperazine ring in a linker can increase its rigidity, which may contribute to improved activity of the drug conjugate.[2]
Comparative Efficacy Data: A Gap in the Literature for Cyanopiperazine
Key Experiments for Efficacy Comparison:
-
In Vitro Cytotoxicity Assays: These experiments determine the concentration of the drug required to kill a certain percentage of cancer cells (e.g., IC50 value). A lower IC50 value indicates higher potency.
-
In Vivo Xenograft Studies: Human tumor cells are implanted in immunocompromised mice, which are then treated with the drug conjugate. Tumor growth inhibition is measured over time to assess the drug's anti-cancer activity in a living organism.
-
Pharmacokinetic (PK) Studies: These studies analyze the absorption, distribution, metabolism, and excretion (ADME) of the drug conjugate in animal models. A stable linker would be expected to contribute to a longer half-life of the conjugate in circulation.
-
Toxicity Studies: These are crucial for determining the safety profile of the drug conjugate and identifying any potential off-target toxicities.
Without access to studies that have performed these experiments on drugs with cyanopiperazine linkers, a direct comparison of their efficacy is not possible at this time.
Experimental Protocols: General Methodologies
While specific protocols for drugs with cyanopiperazine linkers are unavailable, the following are general methodologies for key experiments used to evaluate the efficacy of drug conjugates.
Synthesis of Antibody-Drug Conjugates
The synthesis of an ADC is a multi-step process that involves the modification of the antibody, the synthesis of the linker-payload, and the final conjugation reaction.
Figure 1. A generalized workflow for the synthesis of an antibody-drug conjugate.
Protocol for a Generic Thiol-Maleimide Conjugation:
-
Antibody Reduction: A monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) is treated with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to partially reduce the interchain disulfide bonds, exposing free thiol groups.
-
Linker-Payload Activation: The linker-payload, containing a maleimide group, is dissolved in an organic solvent like dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: The activated linker-payload is added to the reduced antibody solution. The reaction is typically carried out at a controlled temperature (e.g., 4°C or room temperature) for a specific duration.
-
Quenching: The reaction is stopped by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
Purification: The resulting ADC is purified from unconjugated payload and other reactants using techniques like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: The final ADC product is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.
Signaling Pathway of a Generic ADC Targeting a Receptor Tyrosine Kinase
Many ADCs target receptor tyrosine kinases (RTKs) that are overexpressed on the surface of cancer cells. Upon binding, the ADC-receptor complex is internalized, leading to the release of the cytotoxic payload and subsequent cell death.
Figure 2. A simplified signaling pathway for an ADC targeting a cell surface receptor.
Conclusion
While the specific term "cyanopiperazine linker" does not correspond to a well-documented class of linkers in the available scientific literature, the underlying piperazine scaffold is a valuable component in drug design, including for use in linkers for targeted therapies. The lack of specific data on cyanopiperazine-linked drugs prevents a direct comparative analysis of their efficacy. Future research and publications may shed more light on the potential of this and other novel linker technologies. For researchers and drug development professionals, the principles of linker design and the methodologies for evaluating drug conjugate efficacy remain critical for advancing the field of targeted cancer therapy.
References
The Evolving Landscape of Cyanopiperazine Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the piperazine scaffold remains a cornerstone in medicinal chemistry, offering a versatile platform for designing novel therapeutics. The introduction of a cyano group to this privileged structure presents a unique opportunity to modulate physicochemical properties and enhance biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of cyanopiperazine-containing derivatives, focusing on their interactions with key biological targets and supported by experimental data.
While comprehensive SAR studies on a wide array of N-cyanopiperazines are still emerging, significant insights can be drawn from related structures where a cyano-moiety is strategically positioned. This guide will delve into the biological activities of these compounds, with a focus on their roles as inhibitors of Dipeptidyl Peptidase-4 (DPP-4) and Cathepsin S, as well as their cytotoxic effects on cancer cell lines.
Comparative Analysis of Biological Activities
The introduction of a cyano group can significantly influence the potency and selectivity of piperazine derivatives. The following sections present a quantitative comparison of these compounds against various biological targets.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. Its inhibition is a validated therapeutic strategy for type 2 diabetes. While cyanopyrrolidines are well-known DPP-4 inhibitors, piperazine-containing analogs with cyano-substituents have also been explored.
| Compound/Modification | Target | IC50/Inhibition |
| Compound 1j (cyanopyrrolidine with 4-fluorophenylpiperazine) | DPP-4 | 26.14% inhibition at 100 µM |
| Compound 1k (cyanopyrrolidine with 4-chlorophenylpiperazine) | DPP-4 | 34.15% inhibition at 100 µM |
Table 1: In vitro DPP-4 inhibitory activity of cyanopyrrolidine-bearing compounds with substituted phenylpiperazine moieties.
Cathepsin S Inhibition
Cathepsin S is a lysosomal cysteine protease primarily expressed in antigen-presenting cells, where it is crucial for the processing of the invariant chain of MHC class II molecules. Its inhibition is a potential therapeutic approach for autoimmune diseases and certain cancers. Non-peptidic inhibitors based on a 2-cyanopyrimidine scaffold have shown promise.
| Compound/Modification | Target | Ki/IC50 | Selectivity (vs. Cathepsin L) |
| 2-cyanopyrimidine with spiro[3.5]non-6-yl-methyl amine | Cathepsin S | Nanomolar potency | >100-fold |
Table 2: Inhibitory activity of a 2-cyanopyrimidine scaffold against Cathepsin S.[1]
Anticancer Activity
The cytotoxic effects of piperazine derivatives have been widely studied. The inclusion of a cyanobenzyl group on a piperazine-containing artemisinin derivative has demonstrated potent anticancer activity.
| Compound/Modification | Cell Line | IC50 |
| Artemisinin derivative with 4-cyanobenzyl piperazine (Compound 37) | SMMC-7721 (Hepatocellular carcinoma) | 0.0025 ± 0.04 µM[2] |
Table 3: Cytotoxicity of a cyanobenzyl-piperazine containing artemisinin derivative.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays cited in the evaluation of cyanopiperazine derivatives.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the DPP-4 enzyme solution to each well.
-
Add the test compound dilutions to the respective wells. Include a positive control (known DPP-4 inhibitor) and a negative control (vehicle).
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the DPP-4 substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) over a period of time.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition by the test compounds relative to the negative control and calculate the IC50 value.
Cathepsin S Inhibition Assay
This fluorometric assay determines the inhibitory potential of compounds against Cathepsin S.
Materials:
-
Recombinant human Cathepsin S
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC)
-
Assay buffer (e.g., MES buffer, pH 6.5, containing DTT and EDTA)
-
Test compounds
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Activate the Cathepsin S enzyme in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the test compound dilutions to the wells of the 96-well plate.
-
Add the activated Cathepsin S enzyme to each well, except for the blank controls.
-
Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).
-
Add the fluorogenic substrate to all wells to start the reaction.
-
Monitor the increase in fluorescence intensity (e.g., excitation at 380 nm and emission at 460 nm) over time.
-
Calculate the initial reaction velocities and determine the percent inhibition and IC50 values for the test compounds.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SMMC-7721)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value of the compounds.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the drug discovery process.
Caption: DPP-4 signaling pathway in glucose homeostasis.
Caption: Role of Cathepsin S in MHC class II antigen presentation.
Caption: General experimental workflow for inhibitor screening.
References
A Comparative Guide to Quantifying Impurities in (R)-1-N-Boc-3-cyanopiperazine Samples
For researchers, scientists, and professionals in drug development, ensuring the purity of chiral intermediates like (R)-1-N-Boc-3-cyanopiperazine is a critical step. This guide provides a comparative overview of analytical methodologies for quantifying impurities, supported by experimental protocols and data to facilitate informed decisions in quality control and process optimization.
The primary impurities of concern in samples of this compound are typically its enantiomer, (S)-1-N-Boc-3-cyanopiperazine, and other process-related impurities. The control of enantiomeric purity is particularly crucial in pharmaceutical development to mitigate the risks of diastereomeric impurities in the final drug substance.[1] This guide will focus on the most common and effective techniques for impurity quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on various factors, including the nature of the impurities, the required sensitivity and selectivity, and the available instrumentation. The following table summarizes the performance of HPLC, GC-MS, and CE for the analysis of this compound impurities.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Primary Application | Enantiomeric purity and quantification of non-volatile impurities. | Quantification of volatile and semi-volatile impurities; structural elucidation. | Chiral separation and analysis of charged impurities. |
| Limit of Detection (LOD) | 0.005 µg/mL | 0.002 µg/mL[2] | 5.9-11.4 µmol L⁻¹[3] |
| Limit of Quantification (LOQ) | 0.015 µg/mL | 0.008 µg/mL[2] | 18-34.6 µmol L⁻¹[3] |
| Precision (%RSD) | < 2% | < 5%[4] | < 3%[3] |
| Accuracy (% Recovery) | 98-102% | 95-105%[4] | 97-103%[3] |
| Sample Throughput | Moderate | High | High |
| Strengths | Gold standard for enantiomeric purity[1]; robust and reproducible; wide availability of chiral stationary phases. | High sensitivity and selectivity; provides structural information for impurity identification. | High separation efficiency; low sample and reagent consumption; orthogonal to HPLC. |
| Limitations | May require method development for optimal separation; higher solvent consumption. | May require derivatization for non-volatile compounds[5]; potential for thermal degradation of labile compounds. | Sensitivity can be lower than HPLC or GC-MS; reproducibility can be challenging. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar chiral compounds and can be adapted for this compound.
Chiral High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a validated protocol for the chiral separation of a similar Boc-protected piperidine derivative.[6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: CHIRALPAK® IC-3 (250 x 4.6 mm, 3 µm) or equivalent polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-Hexane and Isopropyl alcohol (IPA) with a small percentage of a modifier like trifluoroacetic acid (TFA) (e.g., 95:5 v/v n-Hexane:IPA with 0.2% TFA).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in IPA.
-
Prepare a racemic standard of 1-N-Boc-3-cyanopiperazine at the same concentration to confirm the elution order of the enantiomers.
Data Analysis: The enantiomeric excess (% e.e.) is calculated using the following formula: % e.e. = [(Area of (R)-enantiomer - Area of (S)-enantiomer) / (Area of (R)-enantiomer + Area of (S)-enantiomer)] x 100
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and quantification of volatile and semi-volatile process-related impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent like dichloromethane or ethyl acetate.
-
If necessary, derivatization can be performed to improve the volatility of certain impurities.[5]
Capillary Electrophoresis (CE) Method
CE offers an alternative approach for chiral separations, particularly for charged analytes.[3]
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (50 µm i.d., effective length 40 cm).
-
Background Electrolyte (BGE): 100 mM phosphate buffer (pH 6.0) containing a chiral selector.
-
Chiral Selector: Sulfated β-cyclodextrin (S-β-CD) at a concentration of 34 mg/mL.[3]
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm.
Sample Preparation:
-
Dissolve the this compound sample in the BGE to a final concentration of 0.5 mg/mL.
Visualizing the Analytical Workflows
To better illustrate the logical flow of the analytical processes, the following diagrams were created using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. scholars.direct [scholars.direct]
- 3. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (R)-1-N-Boc-3-Cyanopiperazine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of (R)-1-N-Boc-3-Cyanopiperazine, a compound that, while lacking a specific Safety Data Sheet (SDS), can be managed safely by adhering to guidelines for structurally similar chemicals. The following procedures are based on best practices for Boc-protected amines and compounds containing a cyano group, ensuring a comprehensive approach to safety and compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Based on data for analogous compounds, this substance should be treated as hazardous.[1][2]
Personal Protective Equipment (PPE): A comprehensive list of recommended PPE for handling this compound is detailed in the table below.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 compliant safety glasses or chemical splash goggles. | To protect eyes from potential splashes. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. | To prevent direct skin contact.[1] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from accidental spills.[1] |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. Use a NIOSH/MSHA approved respirator if creating aerosols or dust.[3][4] | To prevent inhalation of airborne particles. |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation.[1] In the event of accidental contact, immediately wash the affected skin area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[4]
Hazard Profile
| Hazard Statement | Classification |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| H400 | Very toxic to aquatic life. |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in strict accordance with all applicable local, state, and federal regulations.[1] The following is a general, step-by-step protocol for the proper disposal of this substance.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.[1]
-
Designate a specific waste container for this compound and any materials contaminated with it, such as pipette tips, gloves, and weighing papers.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react, potentially producing toxic gases or other hazardous conditions.[1]
2. Waste Collection and Labeling:
-
Collect the waste in a chemically compatible, leak-proof container with a secure lid.[1]
-
Clearly label the container with the full chemical name: "this compound", the words "Hazardous Waste", and any other information required by your institution's waste management guidelines.[1]
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[1]
4. Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.
-
Wear the appropriate PPE as outlined above.
-
Absorb liquid spills with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.
-
Carefully collect the absorbed material and contaminated surfaces into a sealed container for disposal as hazardous waste.
-
Decontaminate the spill area and any equipment by scrubbing with a suitable solvent, such as alcohol, and collect the rinsate as hazardous waste.[1]
5. Final Disposal:
-
The recommended method for the final disposal of this compound is through a licensed chemical waste disposal company or your institution's EHS department.[1] These services will typically use high-temperature incineration or other approved methods for chemical destruction.
-
Never dispose of this chemical by flushing it down the drain or mixing it with regular trash.[5]
Note on the Cyano Group: Waste containing cyanide is often treated to neutralize its toxicity. This can be done by oxidation with agents like bleach (sodium hypochlorite) or hydrogen peroxide, which converts the cyanide to the less harmful cyanate.[6][7] This procedure should only be performed by trained personnel and in strict accordance with your institution's approved protocols, as the reaction can be exothermic and may release hazardous gases if not controlled properly.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory professionals can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet for any chemical before handling or disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. Tert-butyl 3-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 2756785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 7. Potassium cyanide - Wikipedia [en.wikipedia.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
